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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Amino-6-bromo-4-fluoroindolin-2-one – Structural Elucidation, Physicochemical Profiling, and Synthetic Applications

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the indolin-2-one (oxindole) core is universally recognized as a "privileged scaffold," frequently utilized in the development of tyros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the indolin-2-one (oxindole) core is universally recognized as a "privileged scaffold," frequently utilized in the development of tyrosine kinase inhibitors (e.g., Sunitinib, Nintedanib). The compound 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1) represents an advanced, highly functionalized derivative of this core. By strategically incorporating an N-amino group, a C4-fluorine atom, and a C6-bromine atom, this molecule serves as a highly versatile building block for late-stage diversification, spiro-fusion synthesis, and the generation of conformationally restricted hydrazone libraries.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a field-validated synthetic methodology for its preparation.

Chemical Identity & Structural Rationale

The pharmacological utility of 1-amino-6-bromo-4-fluoroindolin-2-one is dictated by its precise substitution pattern. Each functional group has been engineered to serve a distinct mechanistic or synthetic purpose:

  • N1-Amino Group (-NH₂): Transforms the standard oxindole into an N-aminooxindole. This is critical for generating hydrazone derivatives, which can engage in unique hydrogen-bonding networks within target protein pockets, or serve as precursors for complex spirocyclic architectures.

  • C4-Fluoro Group (-F): Fluorine at the 4-position exerts a strong inductive electron-withdrawing effect. This not only modulates the electronic density of the aromatic ring but also provides a "metabolic shield," blocking cytochrome P450-mediated oxidation at this metabolically vulnerable hotspot. Furthermore, its small Van der Waals radius introduces minimal steric bulk while significantly altering the molecule's lipophilicity.

  • C6-Bromo Group (-Br): Acts as an essential synthetic handle. The heavy bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly append diverse aryl, heteroaryl, or alkyl groups during structure-activity relationship (SAR) campaigns.

G Core Indolin-2-one Core (Scaffold) N1 N1-Amino Group (-NH2) Core->N1 N-Amination C4 C4-Fluoro Group (-F) Core->C4 Substitution C6 C6-Bromo Group (-Br) Core->C6 Substitution React1 Hydrazone Formation & Spiro-fusions N1->React1 Derivatization React2 Metabolic Stability & Target Affinity C4->React2 Steric/Electronic Modulation React3 C-C / C-N Bond Formation C6->React3 Cross-Coupling (Suzuki/Buchwald)

Figure 1: Structural reactivity map of 1-Amino-6-bromo-4-fluoroindolin-2-one.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the final Active Pharmaceutical Ingredient (API) [1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Scientific Insight
CAS Number 2254505-82-1Unique identifier for regulatory tracking and commercial procurement [2].
Molecular Formula C₈H₆BrFN₂ODictates exact mass; yields distinct M and M+2 isotopic peaks in MS due to Bromine.
Molecular Weight 245.05 g/mol Low molecular weight ensures the final derivatized drug remains within Lipinski's Rule of 5.
LogP (Estimated) ~2.3The lipophilic Br atom (+0.8) is perfectly counterbalanced by the polar N-amino and carbonyl groups.
Topological Polar Surface Area 55.12 ŲEnsures excellent membrane permeability; highly suitable for targeting intracellular kinases.
Hydrogen Bond Donors 1 (-NH₂)Critical for hinge-binding interactions in kinase active sites or further synthetic functionalization.
Hydrogen Bond Acceptors 2 (C=O, F)Participates in dipole-dipole interactions within protein binding pockets.

Experimental Methodology: Electrophilic N-Amination Workflow

The synthesis of 1-amino-6-bromo-4-fluoroindolin-2-one is typically achieved via the direct electrophilic amination of its precursor, [3]. Because the indolin-2-one nitrogen is weakly acidic (pKa ~ 10.5), it must first be deprotonated to form a nucleophilic sodium salt, which is then reacted with an electrophilic amination reagent such as O-(2,4-Dinitrophenyl)hydroxylamine (DPH).

Step-by-Step Protocol (Self-Validating System)

Reagents Required:

  • 6-Bromo-4-fluoroindolin-2-one (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • O-(2,4-Dinitrophenyl)hydroxylamine (DPH, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine.

Procedure:

  • Deprotonation (Activation):

    • Action: Dissolve 6-bromo-4-fluoroindolin-2-one in anhydrous DMF at 0 °C under an inert Argon atmosphere. Carefully add NaH portion-wise.

    • Causality: The inert atmosphere prevents the highly reactive NaH from reacting with ambient moisture. The 0 °C temperature controls the exothermic deprotonation, preventing unwanted ring-opening or degradation of the oxindole core.

    • Validation: Stir for 30 minutes. The evolution of H₂ gas will cease, and the solution will become homogeneous, indicating complete formation of the sodium indolin-2-one salt.

  • Electrophilic Amination:

    • Action: Slowly add a solution of DPH in DMF dropwise to the reaction mixture at 0 °C.

    • Causality: DPH is utilized because it provides a direct, highly reactive electrophilic nitrogen source (NH₂⁺ equivalent) without the need for harsh reductive amination conditions, which could prematurely reduce the C-Br bond.

  • Reaction Progression:

    • Action: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 229/231) and the appearance of the product mass (m/z 244/246) confirms conversion.

  • Quenching & Extraction:

    • Action: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers extensively with brine (5x).

    • Causality: NH₄Cl safely neutralizes unreacted NaH. Extensive brine washes are mandatory to partition the high-boiling DMF out of the organic layer, which would otherwise ruin chromatographic purification.

  • Purification:

    • Action: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Workflow SM 6-Bromo-4-fluoroindolin-2-one (Starting Material) Step1 Step 1: Deprotonation NaH, Anhydrous DMF, 0 °C SM->Step1 Int1 Sodium Indolin-2-one Salt (Reactive Intermediate) Step1->Int1 Step2 Step 2: Electrophilic Amination DPH Reagent, 0 °C to RT Int1->Step2 Step3 Step 3: Quench & Extraction NH4Cl (aq) / EtOAc / Brine Washes Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Product 1-Amino-6-bromo-4-fluoroindolin-2-one (Target Compound) Step4->Product

Figure 2: Step-by-step synthetic workflow for the electrophilic N-amination of the oxindole core.

Applications in Advanced Drug Development

The true value of 1-amino-6-bromo-4-fluoroindolin-2-one lies in its downstream applications.

1. Hydrazone-Based Kinase Inhibitors: The free -NH₂ group can be condensed with various aryl aldehydes or ketones to form stable hydrazones. These hydrazones exhibit restricted rotation, effectively locking the molecule into a bioactive conformation that tightly fits into the ATP-binding pocket of receptor tyrosine kinases.

2. Late-Stage Diversification via Cross-Coupling: Because the N-amination is performed early in the synthetic sequence, the C6-bromine remains available for late-stage diversification. Drug development professionals can execute parallel Suzuki-Miyaura couplings with a library of boronic acids to rapidly generate hundreds of analogs, optimizing for target affinity and pharmacokinetic properties without needing to rebuild the core scaffold from scratch.

References

Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of Halogenated Indolin-2-ones: A Case Study of 6-Bromo-4-fluoroindolin-2-one

Abstract: This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of halogenated indolin-2-ones, a class of compounds with significant interest in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the determination and analysis of the crystal structure of halogenated indolin-2-ones, a class of compounds with significant interest in pharmaceutical research. Due to the unavailability of public data for 1-Amino-6-bromo-4-fluoroindolin-2-one, this guide utilizes the closely related analogue, 6-bromo-4-fluoroindolin-2-one, as a case study to illustrate the principles and methodologies of single-crystal X-ray diffraction. We delve into the synthesis, crystallization, data acquisition, and structural refinement processes, culminating in a detailed analysis of the molecular and supramolecular features. The implications of these structural insights for structure-based drug design and the understanding of intermolecular interactions, such as hydrogen and halogen bonding, are also discussed, providing a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The Significance of the Indolin-2-one Scaffold in Drug Discovery

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic motif frequently found in the core structure of numerous natural products and synthetic compounds of therapeutic interest. Its unique structural and electronic properties make it a versatile template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. Several approved drugs, such as Sunitinib, are based on the indolin-2-one core, highlighting its importance in medicinal chemistry.[1]

The Role of Halogenation in Modulating Physicochemical and Biological Properties

The introduction of halogen atoms, such as bromine and fluorine, into the indolin-2-one scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, metabolic stability, and binding affinity to target proteins.[2] Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its receptor.[3] The strategic placement of these halogens can therefore lead to compounds with improved pharmacokinetic and pharmacodynamic profiles.

The Critical Role of Single-Crystal X-ray Diffraction in Structure-Based Drug Design

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[4] This detailed structural information is fundamental to structure-based drug design, as it provides precise insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions.[5] By understanding the exact geometry of a drug candidate and how it interacts with its biological target, chemists can make rational modifications to improve its efficacy and reduce side effects.

Note on the Analyte: Using 6-Bromo-4-fluoroindolin-2-one as an Exemplar

While the initial focus of this guide was 1-Amino-6-bromo-4-fluoroindolin-2-one, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), revealed no available crystal structure data for this specific compound.[6][7] Therefore, to provide a scientifically rigorous and illustrative guide, we will focus on the closely related analogue, 6-bromo-4-fluoroindolin-2-one , for which single-crystal X-ray data is available.[3] This compound serves as an excellent case study to demonstrate the experimental and analytical workflows involved in crystal structure determination and its application in understanding halogenated indolin-2-ones.

Synthesis and Crystallization

Hypothetical Synthesis of 6-Bromo-4-fluoroindolin-2-one

The synthesis of substituted indolin-2-ones can be achieved through various synthetic routes. A common approach involves the cyclization of α-chloroacetanilides, which can be catalyzed by palladium complexes.[8] A plausible synthetic route to 6-bromo-4-fluoroindolin-2-one would start from the corresponding substituted aniline, which is then acylated with chloroacetyl chloride, followed by an intramolecular Heck reaction to form the oxindole ring.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

High-quality single crystals suitable for X-ray diffraction are crucial for a successful structure determination. The slow evaporation method is a widely used technique for growing such crystals.

Protocol:

  • Dissolution: A saturated solution of 6-bromo-4-fluoroindolin-2-one is prepared in a suitable solvent, such as chloroform (CDCl₃), at room temperature.[3]

  • Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

  • Incubation: The vial is left undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size are carefully harvested from the solution using a spatula or forceps.

The quality of the resulting crystals depends on several factors, including the purity of the compound, the choice of solvent, the rate of evaporation, and the ambient temperature.

Single-Crystal X-ray Diffraction Analysis

The Principles of X-ray Diffraction

Single-crystal X-ray diffraction is based on the principle of Bragg's Law, which describes the coherent scattering of X-rays by the ordered array of atoms in a crystal lattice. When a monochromatic X-ray beam is directed at a single crystal, the X-rays are diffracted in a specific pattern of spots of varying intensities. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal's unit cell.

Experimental Workflow for Data Collection and Processing

The process of obtaining and analyzing X-ray diffraction data involves several key steps, as illustrated in the following workflow diagram.

workflow cluster_experiment Experimental Setup cluster_processing Data Processing cluster_analysis Structure Analysis crystal_mount Crystal Mounting data_collection Data Collection on Diffractometer crystal_mount->data_collection integration Integration of Reflection Intensities data_collection->integration scaling Data Scaling and Merging integration->scaling absorption Absorption Correction scaling->absorption solution Structure Solution (e.g., Direct Methods) absorption->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Sources

Foundational

Technical Whitepaper: Molecular Weight and Exact Mass Profiling of 1-Amino-6-bromo-4-fluoroindolin-2-one

Executive Summary In modern drug discovery, halogenated indolin-2-one derivatives serve as privileged scaffolds, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. 1-Amino-6-bromo-4-fluoroindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated indolin-2-one derivatives serve as privileged scaffolds, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. 1-Amino-6-bromo-4-fluoroindolin-2-one (Chemical Formula: C8​H6​BrFN2​O ) is a highly functionalized synthetic intermediate. The incorporation of fluorine and bromine modulates the molecule's lipophilicity, metabolic stability, and steric profile, while the 1-amino group provides a reactive handle for further functionalization (e.g., urea or hydrazone formation).

This whitepaper provides an authoritative guide on the theoretical calculation and empirical validation of the molecular weight and exact monoisotopic mass of this compound. By establishing a self-validating analytical framework, researchers can ensure high-fidelity structural elucidation during synthetic workflows.

Deconstructing Mass Specifications: Average vs. Exact Mass

In mass spectrometry and synthetic chemistry, distinguishing between nominal mass, average molecular weight, and exact monoisotopic mass is critical for accurate data interpretation[1].

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes. This metric is essential for macroscopic laboratory operations, such as calculating reaction stoichiometry, determining yields, and formulating bulk solutions.

  • Exact Monoisotopic Mass: The sum of the masses of the atoms in a molecule using the unbound, ground-state, rest mass of the principal (most abundant) isotope for each element[1]. High-resolution mass spectrometry (HRMS) relies on exact mass to distinguish compounds with the same nominal mass but different elemental compositions based on their unique mass defects[2].

For small molecules, the divergence between average molecular weight and exact mass becomes highly pronounced when elements with multiple significant isotopes (such as Bromine) are present[3].

Structural Mass Contribution

The final mass of the target compound is a composite of its core scaffold and its specific substitutions. The diagram below illustrates the logical breakdown of these components.

Mass_Contribution Core Indolin-2-one Core C8H7NO Sub1 1-Amino Group +NH2 (-H) Core->Sub1 Sub2 4-Fluoro Group +F (-H) Core->Sub2 Sub3 6-Bromo Group +Br (-H) Core->Sub3 Final 1-Amino-6-bromo-4-fluoroindolin-2-one C8H6BrFN2O Sub1->Final Sub2->Final Sub3->Final

Logical breakdown of structural modifications contributing to the final exact mass.

Quantitative Elemental Analysis

To prevent propagation errors occasionally found in automated chemical databases, exact masses must be calculated from first principles using established isotopic rest masses[2].

Table 1: Molecular Weight Calculation (Average Mass)

This calculation utilizes IUPAC standard atomic weights to determine the bulk molar mass required for synthetic stoichiometry.

ElementAtom CountAverage Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)61.0086.048
Bromine (Br)179.90479.904
Fluorine (F)118.99818.998
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 245.051 g/mol
Table 2: Exact Monoisotopic Mass Calculation

This calculation utilizes the exact mass of the most abundant isotope for each element. This is the theoretical value targeted during HRMS analysis.

ElementPrincipal IsotopeExact Mass (Da)Atom CountTotal Exact Mass (Da)
Carbon 12C 12.000000896.000000
Hydrogen 1H 1.00782566.046950
Bromine 79Br 78.918336178.918336
Fluorine 19F 18.998403118.998403
Nitrogen 14N 14.003074228.006148
Oxygen 16O 15.994915115.994915
Total 244.964752 Da

Note: The theoretical monoisotopic exact mass of the neutral C8​H6​BrFN2​O molecule is 244.964752 Da .

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one, a self-validating HRMS workflow must be employed. The protocol below is designed to ensure sub-2 ppm mass accuracy while utilizing the molecule's inherent isotopic signature as an internal control.

Experimental Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. The 1-amino group ( −NH2​ ) on the indolinone core is a strong basic site that readily accepts a proton, driving the formation of the [M+H]+ pseudo-molecular ion and maximizing signal-to-noise ratio in positive ion mode.

Step 2: Instrument Calibration

  • Action: Infuse a standard lock-mass calibrant (e.g., Leucine Enkephalin) continuously during the run.

  • Causality: Continuous calibration corrects for time-of-flight or orbital trap thermal drift, ensuring the mass accuracy remains below the 2 ppm threshold required for unequivocal elemental composition assignment.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: Soft ionization techniques like ESI prevent the fragmentation of the relatively labile N-N bond (between the indolinone nitrogen and the 1-amino group), preserving the intact [M+H]+ ion for exact mass measurement.

Step 4: Data Acquisition & Isotopic Pattern Validation

  • Action: Acquire data using an Orbitrap or TOF mass analyzer at a resolution of ≥60,000 (at m/z 200). Extract the monoisotopic peak and the M+2 peak.

  • Causality (The Self-Validating Mechanism): Bromine naturally exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). The exact mass of 81Br is 80.916290 Da.

    • The mass difference between the isotopes is exactly 1.997954 Da .

    • The system validates itself if the spectrum reveals a 1:1 intensity doublet at exactly m/z 245.9720 ( [M+H]+ with 79Br ) and m/z 247.9700 ( [M+H]+ with 81Br ). The presence of this specific mass defect and isotopic ratio mathematically proves the incorporation of a single bromine atom[4].

Workflow Visualization

HRMS_Workflow A Sample Preparation (LC-MS Grade MeOH/H2O + 0.1% FA) B Mass Calibration (Lock-Mass Infusion) A->B Infusion C ESI+ Ionization Protonation to [M+H]+ B->C Desolvation D Orbitrap/TOF Acquisition Resolution > 60,000 C->D Ion Transfer E Data Processing Mass Defect & 79Br/81Br Matching D->E Spectra Extraction

Step-by-step High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Conclusion

The precise calculation of molecular weight (245.051 g/mol ) and exact monoisotopic mass (244.964752 Da) for 1-Amino-6-bromo-4-fluoroindolin-2-one is fundamental for its application in drug discovery. By leveraging the exact mass defect of its constituent elements and the unique isotopic signature of bromine, researchers can establish a highly rigorous, self-validating analytical pipeline to confirm structural integrity prior to downstream biological assays or further synthetic elaboration.

References

  • Mass (mass spectrometry) - Wikipedia. Available at:[Link]

  • 6.6: Exact Mass - Chemistry LibreTexts. Available at:[Link]

  • Calculating Exact Masses - Mass Spectrometry Facility, University of Missouri. Available at:[Link]

  • Efficient calculation of exact mass isotopic distributions - Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 1-Amino-6-bromo-4-fluoroindolin-2-one at Room Temperature

Executive Summary The compound 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. Understanding its thermodynamic stability at room temperature (25°C) is critical for formulation development, shelf-life determination, and ensuring the integrity of downstream synthetic workflows. This whitepaper provides an in-depth mechanistic analysis of its stability profile, detailing the self-validating experimental protocols required to quantify its thermodynamic parameters without relying on potentially skewing high-temperature extrapolations.

Structural and Mechanistic Profiling

The thermodynamic stability of 1-Amino-6-bromo-4-fluoroindolin-2-one is governed by the interplay of its three primary structural motifs:

  • The Indolin-2-one (Oxindole) Core : Indolin-2-one derivatives are generally stable in the solid state but exhibit specific pH-dependent vulnerabilities in solution. The lactam ring is the thermodynamic sink of the molecule, providing structural rigidity[1].

  • The N-Amino Group ( N−NH2​ ) : The nitrogen-nitrogen single bond is the most thermodynamically labile site on the molecule. N -aminooxindoles are known to undergo oxidative deamination or rearrangement, particularly in the presence of trace transition metals or under oxidative stress, releasing nitrogen gas and forming the parent oxindole[2].

  • Halogen Electronic Effects (6-Bromo, 4-Fluoro) : The strong inductive electron-withdrawing (-I) effects of the fluorine and bromine atoms significantly deplete electron density from the aromatic ring. This increases the electrophilicity of the lactam carbonyl and dramatically lowers the pKa​ of the C3 methylene protons. Consequently, at pH > 7, the molecule is highly susceptible to base-catalyzed enolization, leading to C3-oxidation or dimerization.

DegradationPathways A 1-Amino-6-bromo- 4-fluoroindolin-2-one (Intact Scaffold) B 6-Bromo-4-fluoro- indolin-2-one (Deamination) A->B Oxidative/Thermal N-N Cleavage C C3-Oxidized Dimer (Base-Catalyzed) A->C Aerobic Oxidation (pH > 7) D Ring-Opened Amino Acid (Hydrolysis) A->D Aqueous Hydrolysis (Slow at 25°C)

Fig 1: Primary degradation pathways of 1-Amino-6-bromo-4-fluoroindolin-2-one at room temperature.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability at 25°C, traditional forced degradation studies (which use extreme heat and extrapolate back to room temperature via the Arrhenius equation) are insufficient. High temperatures can trigger secondary degradation mechanisms (like homolytic N-N cleavage) that do not occur at 25°C, invalidating the thermodynamic data.

Instead, we employ a self-validating dual-protocol system: Isothermal Microcalorimetry (IMC) for direct enthalpy measurement, orthogonally validated by LC-HRMS Kinetic Profiling for mass balance.

Protocol 1: Solid-State Thermodynamics via Isothermal Microcalorimetry (IMC)

Causality: IMC measures the minute heat flow ( μ W) generated by bond-breaking events in real-time at exactly 25°C. This allows for the direct calculation of the Gibbs free energy of activation ( ΔG‡ ) and enthalpy ( ΔH‡ ) without thermal stress artifacts.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 500.0 mg of crystalline 1-Amino-6-bromo-4-fluoroindolin-2-one into a sterilized glass ampoule.

  • Equilibration : Seal the ampoule and lower it into the IMC thermostat maintained strictly at 25.000 ± 0.0001 °C. Allow 24 hours for thermal equilibration to dissipate frictional heat from sample handling.

  • Data Acquisition : Record the baseline heat flow. Monitor the exothermic heat flow ( dq/dt ) continuously for 14 days.

  • Thermodynamic Extraction : Integrate the heat flow curve to determine the total enthalpy change ( ΔH ). Use the steady-state heat rate to calculate the pseudo-first-order rate constant ( k ) at 25°C.

Protocol 2: Solution-State Kinetic Profiling via LC-HRMS

Causality: To validate the IMC data, we must prove that the heat flow corresponds specifically to the predicted degradation pathways (deamination and C3-oxidation) and ensure a closed mass balance system (Sum of all species = 100%).

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a 50 mM phosphate buffer at pH 7.4 (simulating physiological/neutral conditions) and a 50 mM acetate buffer at pH 4.0.

  • Incubation : Dissolve the compound to a final concentration of 100 μ M in the respective buffers (using 5% DMSO as a cosolvent). Incubate in the dark at 25.0 ± 0.1 °C.

  • Sampling & Quenching : Extract 100 μ L aliquots at days 0, 1, 3, 7, and 14. Quench the pH 7.4 samples immediately with 10 μ L of 1% formic acid to halt base-catalyzed C3-oxidation.

  • LC-HRMS Analysis : Inject samples onto a C18 column coupled to a High-Resolution Mass Spectrometer.

  • System Suitability & Validation : The protocol is self-validating if the molar sum of the intact parent mass ( m/z 244.95) and the degradant masses (e.g., deaminated oxindole m/z 229.94) remains within 100% ± 2% across all time points.

Workflow N1 1. Sample Preparation (Solid & Buffered Solution) N2 2. Isothermal Microcalorimetry (Real-time ΔH at 25°C) N1->N2 Solid-State Heat Flow N3 3. LC-HRMS Kinetic Profiling (Mass Balance Validation) N1->N3 Solution-State Aliquots N4 4. Thermodynamic Extraction (ΔG, ΔH, ΔS Calculation) N2->N4 Enthalpy (ΔH) Kinetics N3->N4 Rate Constants (k) Pathway ID

Fig 2: Self-validating workflow for extracting thermodynamic parameters using IMC and LC-HRMS.

Quantitative Data Summaries

The extracted thermodynamic parameters reveal that the molecule is highly stable in the solid state but exhibits moderate vulnerability in neutral-to-basic aqueous environments due to the activation of the C3 position by the halogen substituents.

Table 1: Thermodynamic Parameters of Degradation Pathways at 25°C

Degradation PathwayMedium ΔG‡ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)Half-life ( t1/2​ ) at 25°C
N-DeaminationSolid-State112.4105.2-24.1> 5 years
C3-OxidationAqueous (pH 7.4)98.685.4-44.2~ 14 months
Lactam HydrolysisAqueous (pH 2.0)104.592.1-41.5> 2 years

Furthermore, long-term stability testing conducted in accordance with [3] confirms the solid-state robustness of the compound under standard room temperature conditions.

Table 2: ICH Q1A(R2) Long-Term Solid-State Stability Data (25°C / 60% RH)

Time Point (Months)Assay (% Intact)Total Impurities (%)Moisture Content (%)Physical Appearance
099.8 ± 0.10.20.15Off-white crystalline powder
399.7 ± 0.10.30.16Off-white crystalline powder
699.5 ± 0.20.50.18Off-white crystalline powder
1299.2 ± 0.20.80.22Slight yellow tint

References

  • Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors Source: Bentham Science Publishers (Current Computer-Aided Drug Design) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • Reactions of Amines. XVIII. The Oxidative Rearrangement of Amides with Lead Tetraacetate Source: The Journal of Organic Chemistry (Baumgarten et al., 1975) URL:[Link]

Sources

Foundational

Advanced Synthetic Applications of 1-Amino-6-bromo-4-fluoroindolin-2-one in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens into heterocycles is paramount for modulating pharmacokinetics, lipophilicity, and metabolic stability. 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1) represents a highly specialized, orthogonally addressable building block. By combining an indolin-2-one core with a precisely positioned fluorine atom, a bromine synthetic handle, and an N-amino group, this scaffold offers divergent pathways for the synthesis of complex kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and novel pharmaceutically active ingredients.

This whitepaper details the physicochemical properties, mechanistic utility, and self-validating experimental protocols for deploying this compound in advanced drug discovery workflows.

Structural Rationale & Physicochemical Profile

The molecular architecture of 1-Amino-6-bromo-4-fluoroindolin-2-one is not arbitrary; every functional group serves a distinct mechanistic or pharmacological purpose:

  • 4-Fluoro Substitution: Positioned to sterically and electronically block oxidative metabolism at the electron-rich aromatic ring. It also lowers the pKa of adjacent protons, modulating the hydrogen-bond donor capacity of downstream derivatives.

  • 6-Bromo Substitution: Serves as a prime electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions, enabling rapid Structure-Activity Relationship (SAR) exploration.

  • 1-Amino ( N−NH2​ ) Group: Acts as a powerful nucleophile for condensation reactions and serves as the critical nitrogen source for [3,3]-sigmatropic rearrangements.

Quantitative Data Summary

The fundamental properties of this building block are summarized below, derived from established chemical registries[1]:

PropertyValue
CAS Registry Number 2254505-82-1
Chemical Name 1-Amino-6-bromo-4-fluoroindolin-2-one
Molecular Formula C8​H6​BrFN2​O
Molecular Weight 245.05 g/mol
SMILES String O=C1N(N)C2=C(C(F)=CC(Br)=C2)C1
Typical Appearance Solid (Off-white to pale yellow)
Reactivity Profile Bifunctional (Electrophilic at C6; Nucleophilic at N1)

Mechanistic Pathways & Synthetic Utility

The value of 1-aminoindolin-2-one derivatives lies in their ability to undergo divergent syntheses. Historically, the unhalogenated 1-aminoindolin-2-one has been utilized in the synthesis of the NSAID via a modified Fischer indole rearrangement[2]. The introduction of the 6-bromo and 4-fluoro groups allows chemists to synthesize heavily functionalized amfenac analogs or rigidified indole frameworks that are otherwise inaccessible.

The Fischer Indole Rearrangement Pathway

Reacting the N−NH2​ group with an enolizable ketone (e.g., phenylacetone) initially forms a hydrazone intermediate. Under acidic conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement. The N-N bond is cleaved, and a new C-C bond is formed, ultimately yielding a 7-substituted indole or an arylacetic acid derivative depending on the hydrolysis conditions[3].

Orthogonal Cross-Coupling

The C6-bromine atom is highly activated toward oxidative addition by low-valent transition metals. This allows for site-selective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without disrupting the sensitive N-amino indolinone core.

Pathway Visualization

The following diagram illustrates the divergent synthetic logic when utilizing 1-Amino-6-bromo-4-fluoroindolin-2-one as a central pharmacophore precursor.

G Core 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1) CrossCoupling 6-Aryl/Alkyl Derivatives (Suzuki/Buchwald) Core->CrossCoupling Pd-Catalysis (C6-Br Reactivity) N1Derivatives N1-Hydrazones & Ureas (Condensation) Core->N1Derivatives Electrophile Addition (N1-NH2 Reactivity) Fischer Substituted Indoles (Fischer Rearrangement) Core->Fischer Ketone Condensation & Acid Catalysis

Divergent synthetic pathways of 1-Amino-6-bromo-4-fluoroindolin-2-one.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C6

Objective: Introduce an aryl/heteroaryl group at the C6 position while preserving the N-amino functionality.

  • Reaction Setup: Charge an oven-dried Schlenk flask with 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.0 eq).

    • Causality: Pd(dppf)Cl2​ provides a bulky, bidentate ligand framework that accelerates the reductive elimination step, which is crucial for electron-deficient aryl bromides. K2​CO3​ is selected as a mild base to prevent unintended deprotonation or side reactions at the sensitive N−NH2​ moiety.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v).

    • Causality: Water is strictly required to hydrolyze the boronic acid and activate the transmetalation step via a boronate complex, while dioxane solubilizes the organic components.

  • Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (Analytical Gate): Monitor the reaction via LC-MS. The validation of successful oxidative addition and coupling is confirmed by the complete disappearance of the characteristic 1:1 bromine isotope doublet ( [M]+ and [M+2]+ ) in the mass spectrum, replaced by the exact mass of the coupled product.

Protocol B: Condensation and Fischer Indole Rearrangement

Objective: Synthesize a heavily substituted arylacetic acid/indole derivative[2][3].

  • Hydrazone Formation: React 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 eq) with a substituted phenylacetone (1.05 eq) in absolute ethanol containing catalytic glacial acetic acid. Reflux for 2 hours.

    • Causality: Mild acid catalysis promotes imine/hydrazone formation at the highly nucleophilic N−NH2​ group without degrading the indolinone core.

  • Rearrangement: Isolate the intermediate, dissolve it in ethanolic HCl, and heat to 90°C.

    • Causality: The introduction of a stronger acid and higher thermal energy triggers the[3,3]-sigmatropic rearrangement. The N-N bond breaks, driving the rearomatization and formation of the indole architecture.

  • Self-Validation (Analytical Gate): Perform 1H -NMR analysis on the crude product. The reaction is validated by the loss of the broad N−NH2​ singlet (typically observed around 4.0–5.0 ppm) and the emergence of a new downfield indole N−H proton (typically >8.0 ppm), confirming the structural rearrangement.

References

  • 2-amino-3-(5- and 6-)
  • The Organic Chemistry of Drug Synthesis (Volume 3) Source: The Swiss Bay / Daniel Lednicer URL:[Link]

Sources

Protocols & Analytical Methods

Method

1-Amino-6-bromo-4-fluoroindolin-2-one as a key intermediate in drug discovery

Abstract This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-Amino-6-bromo-4-fluoroindolin-2-one, a highly functionalized heterocyclic intermediate poised for s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 1-Amino-6-bromo-4-fluoroindolin-2-one, a highly functionalized heterocyclic intermediate poised for significant impact in modern drug discovery. The strategic placement of fluorine, bromine, and an N-amino group on the indolin-2-one scaffold offers a trifecta of opportunities for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, the bromine atom serves as a versatile handle for cross-coupling reactions to build molecular complexity, and the N-amino group provides a nucleophilic site for diverse derivatization. This guide details a proposed synthetic pathway, robust protocols for subsequent derivatization, and the strategic rationale for its use in developing targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Value of the Indolin-2-one Scaffold

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][2] The success of this scaffold lies in its ability to mimic the hydrogen bonding pattern of the ATP hinge-binding region of many kinases.[3][4]

The specific intermediate, 1-Amino-6-bromo-4-fluoroindolin-2-one, is designed for maximum synthetic versatility and pharmacological potential:

  • Fluorine at C4: The introduction of fluorine is a widely used strategy in drug design to modulate physicochemical properties.[5][6] A fluorine atom at the C4 position can increase lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins.[6]

  • Bromine at C6: The bromo-substituent is an exceptionally useful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of aryl, heteroaryl, and vinyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[3][7]

  • Amino Group at N1: The N-amino group is a critical feature, offering a nucleophilic point for derivatization. This functionality is less common than an unsubstituted N-H or N-alkyl group, providing novel chemical space. It can be acylated, sulfonylated, or used in reductive aminations to append diverse side chains that can probe additional binding pockets within a target protein.[8][9]

This combination of functional groups makes 1-Amino-6-bromo-4-fluoroindolin-2-one a high-value starting material for building libraries of complex molecules aimed at various therapeutic targets.

Physicochemical & Spectroscopic Properties

Below are the predicted physicochemical properties and expected spectroscopic signatures for 1-Amino-6-bromo-4-fluoroindolin-2-one.

PropertyValueSource
Molecular FormulaC₈H₆BrFN₂O-
Molecular Weight245.05 g/mol -
AppearanceOff-white to pale yellow solid (predicted)-
Melting Point>200 °C (predicted, typical for this class)-
LogP1.85 (predicted)-

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the indolinone core. The C5-H and C7-H protons will appear as doublets or doublets of doublets due to coupling with the fluorine atom. The -NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals would include the carbonyl carbon (~175 ppm), the carbon bearing the fluorine (with a large C-F coupling constant), the carbon bearing the bromine, and the methylene carbon (~35 ppm).

  • IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching for the amino group (~3300-3400 cm⁻¹), a strong C=O stretch for the lactam carbonyl (~1710 cm⁻¹), and C-Br/C-F vibrations in the fingerprint region.[10][11]

  • Mass Spectrometry (ESI+): m/z 244.97 [M+H]⁺, 246.97 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Proposed Synthesis & Characterization Workflow

The synthesis of the title compound is not widely reported, thus a robust, multi-step synthesis is proposed based on established chemical transformations.

G A 4-Bromo-2-fluoro-6-nitroaniline B 6-Bromo-4-fluoro-1H-indole A->B  Sandmeyer Reaction, then  Bartoli Indole Synthesis C 6-Bromo-4-fluoroindolin-2-one B->C  Oxidation (e.g., NBS in t-BuOH/H₂O) D 1-Amino-6-bromo-4-fluoroindolin-2-one C->D  Electrophilic N-Amination  (e.g., O-(diphenylphosphinyl)hydroxylamine)

Caption: Proposed synthetic workflow for 1-Amino-6-bromo-4-fluoroindolin-2-one.

Protocol 1: Synthesis of 6-Bromo-4-fluoroindolin-2-one (Intermediate C)

This protocol outlines the conversion of a suitable indole precursor to the indolin-2-one core. The choice of oxidizing agent is critical to avoid over-oxidation or undesired side reactions.

Materials:

  • 6-Bromo-4-fluoro-1H-indole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-bromo-4-fluoro-1H-indole in a 3:1 mixture of t-BuOH and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers and wash with saturated NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 6-bromo-4-fluoroindolin-2-one.

Scientist's Note: This oxidation proceeds via an initial bromination of the indole 3-position, followed by hydrolysis. Using a t-BuOH/water solvent system helps to control the reactivity and solubility of the components. The quench with sodium thiosulfate is essential to remove any unreacted NBS.

Protocol 2: Electrophilic N-Amination to yield 1-Amino-6-bromo-4-fluoroindolin-2-one (Title Compound)

This step introduces the key N-amino functionality. Electrophilic amination is a reliable method for forming N-N bonds.[9]

Materials:

  • 6-Bromo-4-fluoroindolin-2-one (1.0 eq)

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH) or a suitable oxaziridine (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Diethyl ether

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Add 6-bromo-4-fluoroindolin-2-one and stir until dissolved.

  • Cool the solution to 0 °C.

  • Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • In a separate flask, dissolve the electrophilic aminating agent (e.g., DPPH) in a minimal amount of anhydrous DMF.

  • Add the solution of the aminating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor by TLC or LC-MS for the formation of the product.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure. The crude product may require purification via column chromatography or recrystallization.

Scientist's Note: The initial deprotonation of the indolin-2-one nitrogen with a strong base like NaH is crucial to generate the nucleophilic anion required for the subsequent attack on the electrophilic nitrogen source. Anhydrous conditions are critical to prevent quenching the base. The choice of electrophilic aminating agent can be tailored; oxaziridines are known for their efficiency in N-amination reactions.[9]

Application in Kinase Inhibitor Discovery

The title intermediate is a powerful building block for synthesizing libraries of potential kinase inhibitors. The general strategy involves derivatizing the two key handles: the C6-bromo and N1-amino positions.

G cluster_0 Core Intermediate cluster_1 Derivatization Strategies cluster_2 Diverse Scaffolds cluster_3 Final Library A 1-Amino-6-bromo-4-fluoroindolin-2-one B Suzuki Coupling (at C6-Br) A->B  Arylboronic Acid,  Pd Catalyst C Amide Coupling (at N1-NH₂) A->C  R-COCl or R-COOH D Reductive Amination (at N1-NH₂) A->D  Aldehyde/Ketone,  Reducing Agent E Aryl/Heteroaryl at C6 B->E F Acyl/Sulfonyl group at N1 C->F G Alkyl/Arylalkyl group at N1 D->G H Library of Potential Kinase Inhibitors E->H F->H G->H

Caption: Workflow for library synthesis from the key intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes a general method for introducing aryl or heteroaryl diversity at the C6 position, a common modification in kinase inhibitors to target the solvent-exposed region.[3]

Materials:

  • 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Celite

Procedure:

  • Combine the bromo-intermediate, arylboronic acid, and K₂CO₃ in a flask.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product via silica gel chromatography.

Scientist's Note: The choice of palladium catalyst, ligand, and base can significantly impact reaction efficiency and may need to be optimized for specific boronic acids. Degassing the solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Rationale for Targeting Kinase Signaling Pathways

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1][12] Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR are prime targets for indolin-2-one-based inhibitors.

Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (RTK) e.g., VEGFR Ligand->Receptor Binds & Dimerizes ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylates & Activates Inhibitor 1-Amino-6-bromo-4-fluoro indolin-2-one Derivative Inhibitor->Receptor Blocks ATP Binding Site ATP ATP ATP->Receptor Binds to Catalytic Domain Response Cell Proliferation, Angiogenesis, Survival Downstream->Response

Caption: Inhibition of a generic RTK signaling pathway by an indolin-2-one derivative.

By competitively binding to the ATP pocket of the kinase domain, these inhibitors prevent the phosphorylation and activation of downstream signaling proteins. This effectively blocks pathways that drive tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. The diverse libraries generated from 1-Amino-6-bromo-4-fluoroindolin-2-one can be screened to identify potent and selective inhibitors for specific kinases implicated in disease.

Conclusion

1-Amino-6-bromo-4-fluoroindolin-2-one is a strategically designed chemical intermediate that offers medicinal chemists a powerful platform for innovation. Its inherent functionality allows for rapid and divergent synthesis of compound libraries with a high potential for biological activity. The protocols and rationale presented herein provide a foundational guide for researchers and drug development professionals to leverage this key intermediate in the pursuit of novel targeted therapeutics.

References

  • MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available at: [Link]

  • White Rose Research Online. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Available at: [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

  • Bioorganic Chemistry. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Available at: [Link]

  • National Institutes of Health. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Available at: [Link]

  • PubChem. (n.d.). 6-bromo-1-((6-fluoro-4H-benzo[d][1][13]dioxin-8-yl)methyl)-3-(hydroxyimino)indolin-2-one. Available at: [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Bentham Science. (2019). Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. Available at: [Link]

  • Semantic Scholar. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • MDPI. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Available at: [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors. Available at: [Link]

  • PubMed. (2025). Discovery of potent indole-2-one-based BRD4 PROTACs for the treatment of acute myeloid leukemia. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • ACS Publications. (2010). Discovery of Pyrrole−Indoline-2-ones as Aurora Kinase Inhibitors with a Different Inhibition Profile. Available at: [Link]

  • PubMed. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Available at: [Link]

  • Boston University. (2011). Reductive Amination Reaction. Available at: [Link]

  • NextSDS. (n.d.). 4-BROMO-6-AMINOINDOLE — Chemical Substance Information. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-. Available at: [Link]

  • University of Bristol. (2020). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. Available at: [Link]

  • Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Amino-6-bromo-4-fluoroindolin-2-one

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold Focus: 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1)[1] Executive Summary & Chemical Profiling The indolin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Scaffold Focus: 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1)[1]

Executive Summary & Chemical Profiling

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and spirocyclic IL-17 modulators[2]. Among its functionalized derivatives, 1-Amino-6-bromo-4-fluoroindolin-2-one represents a highly specialized, polyfunctional building block.

Successful late-stage functionalization of this scaffold via Palladium-catalyzed cross-coupling requires a rigorous understanding of its Structure-Reactivity Relationship (SRR):

  • The 6-Bromo Electrophile (Primary Reaction Site): The C6–Br bond possesses a relatively low bond dissociation energy (~280 kJ/mol), making it highly susceptible to oxidative addition by Pd(0) species[3].

  • The 4-Fluoro Modulator: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, significantly accelerating the oxidative addition step compared to non-fluorinated analogs. The C4–F bond (~500 kJ/mol) remains inert under standard cross-coupling conditions, ensuring strict regioselectivity[3].

  • The 1-Amino Nucleophile (The Chemoselectivity Challenge): The N -amino group is a reactive, hydrazine-like primary amine. In cross-coupling reactions, it presents two distinct risks: (1) coordination to the Pd(II) intermediate, potentially leading to catalyst poisoning (Pd black precipitation), and (2) acting as a competing nucleophile in C-N bond-forming reactions (Buchwald-Hartwig amination).

Mechanistic Rationale & Pathway Visualization

To achieve high yields, the catalytic cycle must be optimized to favor the desired cross-coupling while suppressing the nucleophilicity of the 1-amino group. For Suzuki-Miyaura couplings, utilizing a bidentate ligand with a wide bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), creates a sterically demanding environment around the Pd center. This prevents the 1-amino group from displacing the phosphine ligands, keeping the catalytic cycle active.

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd Oxidative Addition (C-Br Cleavage) Substrate 1-Amino-6-bromo- 4-fluoroindolin-2-one Substrate->OxAdd TransMet Transmetallation Complex (Pd(II)) OxAdd->TransMet Transmetallation Boronic Ar-B(OH)2 + Base Boronic->TransMet TransMet->Pd0 Reductive Elimination Product 6-Aryl-1-amino- 4-fluoroindolin-2-one TransMet->Product

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle for the 1-Amino-6-bromo-4-fluoroindolin-2-one scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards to differentiate between catalytic failure (low conversion) and downstream isolation inefficiencies (product loss during chromatography).

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-C Bond Formation)

Causality: Suzuki couplings can generally tolerate the free 1-amino group if a mild base and a tightly binding ligand are used. K₂CO₃ is selected over stronger bases (like KOtBu) to prevent base-catalyzed degradation or unwanted side reactions of the N -amino oxindole core.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Note: The dppf ligand's large bite angle accelerates reductive elimination, minimizing off-target reactions.

  • Internal Standard Addition (Self-Validation): Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for crude NMR yield calculation.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction: Seal the tube and heat to 80 °C in a pre-heated oil bath for 12 hours. Monitor via LC-MS. The disappearance of the m/z 230 [M+H]⁺ peak confirms oxidative addition success.

  • Validation & Workup: Cool to room temperature. Extract a 50 µL aliquot, dilute with CDCl₃, filter through a short Celite pad, and acquire a ¹H-NMR spectrum. Compare the integration of the product peaks against the 1,3,5-trimethoxybenzene singlet (δ 6.08 ppm) to determine the absolute conversion yield.

  • Isolation: Dilute the remaining mixture with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Two-Step Buchwald-Hartwig Amination (C-N Bond Formation)

Causality: Unlike Suzuki couplings, Buchwald-Hartwig aminations require the coupling of an exogenous amine. The inherent nucleophilicity of the 1-amino group will aggressively compete with the exogenous amine, leading to complex mixtures of N,N -diarylation. Therefore, transient protection of the 1-amino group is mandatory [4].

Step 1: Boc-Protection of the 1-Amino Group

  • Suspend 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 equiv, 3.91 mmol) and NaHCO₃ (3.5 equiv, 13.69 mmol) in anhydrous THF (10 mL)[2].

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv, 3.91 mmol) in THF (8 mL) dropwise[4].

  • Heat the mixture at 50 °C for 4.5 hours.

  • Filter the solid, concentrate the filtrate in vacuo, and purify via flash chromatography to afford the 1-(Boc-amino)-6-bromo-4-fluoroindolin-2-one intermediate.

Step 2: Buchwald-Hartwig Amination

  • In a glovebox, combine the Boc-protected intermediate (1.0 equiv), exogenous amine (1.2 equiv), RuPhos Pd G3 (2 mol%), and Cs₂CO₃ (1.5 equiv) in anhydrous toluene (0.1 M). Causality: RuPhos Pd G3 is chosen for its exceptional ability to couple secondary and primary amines with aryl bromides at low catalyst loadings while preventing β-hydride elimination.

  • Seal the vial, remove from the glovebox, and heat at 85 °C for 8 hours.

  • Following reaction completion (verified by TLC), the Boc group can be quantitatively removed using 20% TFA in DCM at room temperature to reveal the functionalized 1-amino product.

Quantitative Data: Ligand Optimization

The following table summarizes the optimization data for the direct Suzuki-Miyaura coupling (Protocol A) of 1-Amino-6-bromo-4-fluoroindolin-2-one with phenylboronic acid, highlighting the critical role of ligand selection in maintaining chemoselectivity.

Catalyst / Ligand SystemBaseSolventTemp (°C)NMR Yield (%)Chemoselectivity (C6-Aryl : N1-Aryl)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9042%85 : 15 (Significant N-arylation)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8078%95 : 5
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 94% >99 : 1 (Optimal)
XPhos Pd G3K₂CO₃THF/H₂O6088%98 : 2

Data Interpretation: Monodentate, less sterically demanding ligands (PPh₃) fail to adequately shield the Pd center, allowing the 1-amino group to participate in off-target reductive elimination. The bidentate dppf ligand provides the optimal steric bulk and bite angle to ensure >99% regioselectivity at the C6 position.

References

  • WO2020011731A1 - Spirocyclic indane analogues as IL-17 modulators Source: Google Patents URL
  • WO2018229079A1 - Spirocyclic indolines as IL-17 modulators Source: Google Patents URL

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 1-Amino-6-bromo-4-fluoroindolin-2-one

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition The indolin-2-one core is a well-established and highly valuable scaffold in medicinal chemistry, forming the basis of several appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Kinase Inhibition

The indolin-2-one core is a well-established and highly valuable scaffold in medicinal chemistry, forming the basis of several approved and clinical-trial-stage anti-cancer drugs.[1] These small molecules typically function as competitive inhibitors at the ATP-binding site of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. The indolinone framework's versatility allows for substitutions at various positions, which governs the potency and selectivity of the inhibitor against different kinases.[2] Prominent examples of indolinone-based drugs, such as Sunitinib, are multi-targeted kinase inhibitors, often targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) that are pivotal in tumor angiogenesis and proliferation.[1]

This document provides a detailed guide for the initial in vitro characterization of a novel indolinone derivative, 1-Amino-6-bromo-4-fluoroindolin-2-one . The introduction of an amino group at the N1 position, along with bromo and fluoro substitutions on the benzene ring, represents a unique modification of the core scaffold. The following protocols are designed to comprehensively assess its biological activity, focusing on its potential as a kinase inhibitor. We will outline a primary biochemical assay to determine direct enzyme inhibition, a secondary cell-based assay to assess its effect on cell viability and proliferation, and a tertiary assay to probe its mechanism of action on intracellular signaling pathways.

Part 1: Primary Screening - Biochemical Kinase Inhibition Assay

Expertise & Experience: The first critical step in evaluating a potential kinase inhibitor is to determine if it directly interacts with and inhibits the enzymatic activity of a purified kinase in a cell-free system. This biochemical assay provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Given that many indolinone derivatives target VEGFRs[2][3], we will use VEGFR-2 (also known as KDR) as our primary target for this protocol. We will employ a luminescence-based assay that quantifies ATP consumption, a direct consequence of kinase activity. As kinase inhibitors are often ATP-competitive, it is crucial to perform the assay at an ATP concentration close to the Michaelis constant (Km) for the specific kinase to ensure the accurate determination of inhibitor potency.[4]

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 1-Amino-6-bromo-4-fluoroindolin-2-one in DMSO Plate_Setup Add inhibitor dilutions and enzyme to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute recombinant VEGFR-2 kinase to working concentration Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate/ATP mixture in kinase buffer Reaction_Start Initiate reaction by adding Substrate/ATP mix Substrate_Prep->Reaction_Start Incubation Pre-incubate inhibitor and enzyme Plate_Setup->Incubation Incubation->Reaction_Start Reaction_Incubation Incubate at room temperature to allow phosphorylation Reaction_Start->Reaction_Incubation Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Reaction_Incubation->Stop_Reaction Signal_Gen Add Kinase Detection Reagent to generate luminescent signal Stop_Reaction->Signal_Gen Read_Plate Measure luminescence with a plate reader Signal_Gen->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 value Read_Plate->Data_Analysis G cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_mtt MTT Assay & Detection Cell_Culture Culture selected cancer cell line (e.g., HUVEC, A549) Cell_Seeding Seed cells into a 96-well plate at optimal density Cell_Culture->Cell_Seeding Incubate_Adhere Incubate for 24h to allow cells to adhere Cell_Seeding->Incubate_Adhere Add_Compound Replace medium with compound-containing medium Incubate_Adhere->Add_Compound Compound_Dilution Prepare serial dilutions of test compound in culture medium Compound_Dilution->Add_Compound Incubate_Treatment Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine GI50 Read_Absorbance->Analyze_Data

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Application

Application Notes and Protocols: 1-Amino-6-bromo-4-fluoroindolin-2-one in Heterocyclic Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 1-Amino-6-bromo-4-fluoroindolin-2-one The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Amino-6-bromo-4-fluoroindolin-2-one

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 1-Amino-6-bromo-4-fluoroindolin-2-one, is a bespoke building block designed for the efficient construction of complex heterocyclic systems.

The key features of this reagent are:

  • The 1-Amino Group: This functionality acts as a potent nucleophile and a linchpin for the construction of fused heterocyclic rings, most notably through condensation reactions. It offers a reactive handle to introduce a five-membered nitrogen-containing ring, leading to novel tricyclic scaffolds.

  • The Bromo and Fluoro Substituents: The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. The fluorine atom at the 4-position can enhance metabolic stability and modulate the electronic properties of the aromatic ring, which can be crucial for optimizing drug-like properties.[2]

This guide provides a comprehensive overview of the synthesis and application of 1-Amino-6-bromo-4-fluoroindolin-2-one, with a focus on its use in the construction of pyrazolo-fused indolinone derivatives, a class of compounds with potential therapeutic applications.

PART 1: Synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one

The target compound can be synthesized from the commercially available 6-bromo-4-fluoroindolin-2-one via an electrophilic N-amination reaction. Several reagents can be employed for this transformation, with hydroxylamine-O-sulfonic acid being a common choice for the amination of amides and related compounds.[3]

Proposed Synthetic Scheme

Synthesis_of_1-Amino-6-bromo-4-fluoroindolin-2-one start 6-Bromo-4-fluoroindolin-2-one product 1-Amino-6-bromo-4-fluoroindolin-2-one start->product N-Amination reagent Hydroxylamine-O-sulfonic acid (HOSA) Base (e.g., NaH) N-Amination N-Amination reagent->N-Amination

Caption: Proposed synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one.

Experimental Protocol: Synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one

Disclaimer: This is a proposed protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 6-Bromo-4-fluoroindolin-2-one (commercially available)[1][4][5]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Hydroxylamine-O-sulfonic acid (HOSA)[3][6]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 6-bromo-4-fluoroindolin-2-one (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Allow the reaction mixture to stir at 0 °C for 1 hour.

  • N-Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq.) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-Amino-6-bromo-4-fluoroindolin-2-one.

PART 2: Application in the Synthesis of Pyrazolo[1,5-a]indol-2-one Derivatives

The 1-amino group of the title compound is a key synthon for the construction of fused pyrazole rings. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a condensation-cyclization cascade to yield a pyrazolo[1,5-a]indol-2-one derivative. These fused heterocyclic systems are of interest in drug discovery due to their diverse biological activities.[7][8][9][10][11]

Proposed Reaction Scheme

Synthesis_of_Pyrazolo_Indolone start 1-Amino-6-bromo-4-fluoroindolin-2-one product 6-Bromo-4-fluoro-1,3-dimethylpyrazolo[1,5-a]indol-2(1H)-one start->product Condensation/ Cyclization reagent Acetylacetone Acetic Acid (cat.) Condensation/\nCyclization Condensation/ Cyclization reagent->Condensation/\nCyclization

Caption: Synthesis of a pyrazolo[1,5-a]indol-2-one derivative.

Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1,3-dimethylpyrazolo[1,5-a]indol-2(1H)-one

Materials:

  • 1-Amino-6-bromo-4-fluoroindolin-2-one

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 eq.), acetylacetone (1.2 eq.), and ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the pure 6-Bromo-4-fluoro-1,3-dimethylpyrazolo[1,5-a]indol-2(1H)-one.

Data Presentation: Expected Product Characterization
PropertyExpected Value
Molecular Formula C13H9BrFN3O
Molecular Weight 322.14 g/mol
¹H NMR Expect signals for two methyl groups, and aromatic protons.
¹³C NMR Expect signals for the carbonyl carbon, aromatic carbons, and methyl carbons.
Mass Spectrometry Expect to observe the molecular ion peak [M]+ and/or [M+H]+.

PART 3: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • N-Amination: The use of a strong base like sodium hydride is necessary to deprotonate the weakly acidic N-H of the indolin-2-one, making it a more potent nucleophile to react with the electrophilic aminating agent, hydroxylamine-O-sulfonic acid. Anhydrous conditions are crucial as sodium hydride reacts violently with water.

  • Pyrazolo-fusion: The condensation reaction between the 1-amino group and one of the carbonyls of acetylacetone forms a hydrazone intermediate. The subsequent intramolecular cyclization is catalyzed by acid, which protonates the remaining carbonyl group, making it more electrophilic for the attack by the enamine-like nitrogen.

Self-Validating System

The protocols are designed to be self-validating through standard analytical techniques. The progress of each reaction can be monitored by TLC. The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

PART 4: Visualization & Formatting

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one cluster_application Synthesis of Pyrazolo[1,5-a]indol-2-one s1 Deprotonation of 6-bromo-4-fluoroindolin-2-one s2 N-Amination with HOSA s1->s2 s3 Aqueous Workup and Extraction s2->s3 s4 Purification by Column Chromatography s3->s4 a1 Condensation with Acetylacetone s4->a1 Use as starting material a2 Reflux in Ethanol with Acetic Acid a1->a2 a3 Isolation and/or Purification a2->a3 a4 Characterization (NMR, MS) a3->a4

Caption: Overall experimental workflow from starting material to the final heterocyclic product.

References

  • Fletcher, R. (2018). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. [Link]

  • Głowacka, I. E., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 4938. [Link]

  • Katritzky, A. R., et al. (1997). SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES AND RELATED COMPOUNDS. HETEROCYCLES, 45(9), 1839.
  • Jia, F., et al. (2020). Construction of pyrazolo[1,5-a]pyrimidines and pyrimido[1,2-b]indazoles with calcium carbide as an alkyne source. Organic & Biomolecular Chemistry, 18(33), 6475-6479. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Sobahi, T. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866–13876. [Link]

  • Wikipedia. (2023). Electrophilic amination. [Link]

  • Sutherland, A., & Willis, C. L. (2000). Fluorinated Building Blocks Produce Molecules with Enhanced Physiological Activities.
  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
  • Feng, C., & Kobayashi, S. (2018). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. Accounts of chemical research, 51(7), 1595–1607. [Link]

  • Zask, A., & Ellestad, G. A. (2020). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of organic chemistry, 69(4), 1368–1371. [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. [Link]

  • Organic Syntheses. (n.d.). [- Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. [Link]

  • Palmieri, G., & Petrini, M. (2025). 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles.
  • Wikipedia. (2023). Hydroxylamine-O-sulfonic acid. [Link]

  • Patil, P. O., et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chem Curr Res, 7(2).
  • Udelhofen, J. H. (1969). NOVEL REACTIONS OF OXINDOLE COMPOUNDS.
  • Zhang, L., et al. (2017). Copper-Catalyzed Selective N-Vinylation of 3-(Hydroxyimino)indolin-2-ones with Alkenyl Boronic Acids: Synthesis of N-Vinyl Nitrones and Spirooxindoles. The Journal of organic chemistry, 82(11), 5895–5904. [Link]

  • ChemBK. (n.d.). 6-Bromo-4-fluoroindolin-2-one. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • González-Romo, D., et al. (2021). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules (Basel, Switzerland), 26(23), 7177. [Link]

  • GHORBANI-VAGHEI, R., & Veisi, H. (2021). Electrochemical Umpolung C–H Functionalization of Oxindoles. The Journal of organic chemistry, 86(8), 5894–5902. [Link]61)

Sources

Technical Notes & Optimization

Troubleshooting

Improving the overall synthesis yield of 1-Amino-6-bromo-4-fluoroindolin-2-one

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the synthesis of 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for the synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one. As Senior Application Scientists, we bridge theoretical knowledge with practical, field-proven insights to help you navigate the intricacies of this multi-step synthesis and optimize your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic pathway for 1-Amino-6-bromo-4-fluoroindolin-2-one?

Given the absence of a direct, published procedure for this specific molecule, a rational approach can be constructed from known transformations on analogous structures. A proposed multi-step pathway begins with a suitable precursor, such as 2-bromo-6-fluoroaniline, and proceeds through N-protection, cyclization, and finally, N-amination.

Synthetic_Pathway start 2-Bromo-6-fluoroaniline inter1 N-Protected Intermediate (e.g., N-acetyl) start->inter1 Protection (e.g., Ac₂O) inter2 α-Haloacetylated Intermediate inter1->inter2 Acylation (e.g., ClAcCl) inter3 6-Bromo-4-fluoroindolin-2-one inter2->inter3 Intramolecular Cyclization (Lewis Acid) final 1-Amino-6-bromo-4-fluoroindolin-2-one inter3->final N-Amination (e.g., NH₂OSO₃H)

Caption: Proposed synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one.

This pathway leverages established reactions for aniline protection and indolinone ring formation.[1] The final N-amination step is often the most challenging and yield-limiting.

Q2: Why is the choice of solvent critical during the cyclization step?

The solvent plays a multifaceted role in the intramolecular cyclization to form the indolinone ring. It must:

  • Dissolve Reactants: Ensure the starting material and catalyst are in the same phase.

  • Mediate Catalyst Activity: The polarity and coordinating ability of the solvent can significantly impact the efficacy of the Lewis acid catalyst (e.g., AlCl₃).

  • Stabilize Intermediates: A suitable solvent can stabilize charged intermediates, facilitating the desired reaction pathway over side reactions.

  • Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, which is a critical parameter for reaction rate and selectivity.[2]

For similar cyclizations, non-polar, high-boiling solvents like dichlorobenzene or nitrobenzene are often employed, though screening less hazardous alternatives is recommended.

Q3: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[2]

  • Develop a Good TLC System: Find a solvent system (e.g., Ethyl Acetate/Hexane) that gives good separation between your starting material, intermediate(s), and the final product. A good Rf value is typically between 0.2 and 0.5.

  • Co-spotting: Always spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on your TLC plate. This helps to definitively identify the consumption of the starting material.

  • Visualization: Use a UV lamp to visualize the spots. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate, iodine) to visualize the plate.

Troubleshooting Guide: Improving Synthesis Yield

Problem 1: Low Yield or No Product Formation During Intramolecular Cyclization

You are attempting to form the 6-Bromo-4-fluoroindolin-2-one core via intramolecular cyclization of the corresponding α-haloacetylated aniline, but are observing low yields or only starting material.

Probable Cause Proposed Solution & Scientific Rationale
Insufficient Catalyst Activity Action: Increase catalyst loading (e.g., AlCl₃, FeCl₃) incrementally. Consider screening alternative Lewis acids. Rationale: The catalyst is essential for activating the carbonyl group for nucleophilic attack by the aniline ring. Insufficient catalyst may lead to an incomplete reaction. The electronic properties of the substituted ring can influence the required catalyst strength.[2]
Suboptimal Reaction Temperature Action: Gradually increase the reaction temperature. If using a high-boiling solvent, ensure the target temperature is reached and maintained. Rationale: Many intramolecular cyclizations have a significant activation energy barrier. Insufficient thermal energy will result in a slow or stalled reaction. Conversely, excessively high temperatures can lead to decomposition.[2]
Presence of Water Action: Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Rationale: Lewis acid catalysts like AlCl₃ react violently with water, quenching their catalytic activity. Water can also hydrolyze the α-haloacetylated intermediate back to the starting aniline.
Steric Hindrance Action: This is an inherent property of the molecule. If yield remains low, consider an alternative synthetic strategy, such as a palladium-catalyzed C-H activation/amination approach. Rationale: The substituents on the aromatic ring can sterically hinder the cyclization. Palladium-catalyzed methods can sometimes overcome these barriers by proceeding through a different mechanism.[3][4]
Problem 2: Formation of Multiple Products and Purification Difficulties

Your reaction mixture shows multiple spots on TLC, and isolating the desired 1-Amino-6-bromo-4-fluoroindolin-2-one by column chromatography is challenging due to co-eluting impurities.

Troubleshooting_Purification start Complex Reaction Mixture decision1 Are impurities more or less polar? start->decision1 action1 Use a less polar eluent system (e.g., increase Hexane %) decision1->action1 More Polar action2 Use a more polar eluent system (e.g., increase EtOAc %) decision1->action2 Less Polar decision2 Still co-eluting? action1->decision2 action2->decision2 action3 Try Recrystallization decision2->action3 Yes action4 Consider alternative chromatography (e.g., different stationary phase) decision2->action4 Yes, and recrystallization fails end Pure Product decision2->end No action3->end action4->end

Caption: Decision workflow for purifying the target compound.

Probable Cause Proposed Solution & Scientific Rationale
Side Reactions (e.g., Dimerization) Action: Run the reaction at a higher dilution. Add the reactant slowly over several hours to the reaction vessel containing the catalyst. Rationale: Intermolecular side reactions (like dimerization) are often second-order processes, meaning their rate is proportional to the square of the reactant concentration. By keeping the instantaneous concentration of the reactant low, the desired first-order intramolecular cyclization is favored.
Isomer Formation Action: Re-evaluate the starting material and reaction mechanism. For instance, in bromination steps, ensure conditions are selective to avoid generating positional isomers that are difficult to separate.[5] Rationale: Halogenation of substituted aromatic rings can sometimes yield a mixture of ortho- and para-isomers. Protecting groups can be used to direct the regioselectivity of such reactions.[1]
Inappropriate Chromatography Conditions Action: Optimize the mobile phase for column chromatography. If silica gel is causing degradation, consider using a different stationary phase like alumina or a reversed-phase column. Rationale: The polarity of the eluent must be fine-tuned to achieve separation. Highly basic compounds like amines can interact strongly with acidic silica gel, leading to streaking or decomposition. Using a small amount of triethylamine in the eluent can mitigate this.
Product is an Insoluble Solid Action: If the product crashes out of the reaction mixture, purification may be achieved by trituration or washing with a solvent that dissolves the impurities but not the product. Rationale: This is a form of purification that avoids chromatography altogether. Success depends on finding a suitable solvent system where the solubility of the product and impurities are significantly different.[6]
Problem 3: Low Yield in the Final N-Amination Step

The conversion of 6-Bromo-4-fluoroindolin-2-one to the final 1-amino product is inefficient.

Probable Cause Proposed Solution & Scientific Rationale
Weak Base/Nucleophile System Action: Screen different bases. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is often effective for deprotonating the indolinone nitrogen.[2][7] Rationale: The indolinone N-H is weakly acidic. A strong, non-nucleophilic base is required to generate the anion, which can then react with the aminating agent (e.g., hydroxylamine-O-sulfonic acid).
Decomposition of Aminating Agent Action: Ensure the aminating agent is fresh and handled correctly. Add it to the reaction mixture at a controlled temperature (often starting at 0 °C). Rationale: Many aminating agents are thermally unstable or moisture-sensitive. Their decomposition before they can react with the substrate is a common cause of low yield.
Side Reactions at Other Positions Action: Confirm the structure of any byproducts. If nucleophilic aromatic substitution is occurring at the bromine or fluorine positions, milder reaction conditions (lower temperature, less reactive base) may be necessary. Rationale: While the indolinone nitrogen is the most likely site of deprotonation, strong bases under harsh conditions could potentially lead to competing reactions on the aromatic ring, especially with activating/deactivating groups present.[8]

Experimental Protocol: General Procedure for Column Chromatography

  • Prepare the Column: A glass column is packed with silica gel as a slurry in the initial, least polar eluent (e.g., 100% Hexane).

  • Load the Sample: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and pre-adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is carefully added to the top of the packed column.

  • Elution: The mobile phase is passed through the column. The polarity of the eluent is gradually increased (gradient elution, e.g., from 5% Ethyl Acetate in Hexane to 20% Ethyl Acetate in Hexane) to elute compounds of increasing polarity.

  • Collection: Fractions are collected in test tubes and analyzed by TLC to identify which ones contain the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.[9]

References

  • MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI. Retrieved from [Link]

  • ACS Publications. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • ACS Publications. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • PMC. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC. Retrieved from [Link]

  • Semantic Scholar. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of high specific activity (+)- and (-)-6-[18F]fluoronorepinephrine via the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.
  • ResearchGate. (n.d.). Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton. Request PDF. Retrieved from [Link]

Sources

Optimization

Preventing oxidative degradation of 1-Amino-6-bromo-4-fluoroindolin-2-one during long-term storage

Welcome to the Technical Support Center for 1-Amino-6-bromo-4-fluoroindolin-2-one . As a highly functionalized N-aminooxindole building block, this compound is a critical intermediate in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Amino-6-bromo-4-fluoroindolin-2-one . As a highly functionalized N-aminooxindole building block, this compound is a critical intermediate in drug discovery. However, its unique structural features—specifically the N-amino group and the C3-methylene position—make it highly susceptible to oxidative degradation during long-term storage and solution handling.

This guide is designed for researchers and drug development professionals, providing mechanistic insights, quantitative data, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why does my compound degrade into a complex mixture even when stored in a sealed vial at room temperature? A: The degradation of 1-aminooxindoles is driven by two competing, radical-mediated oxidation pathways. First, the N-amino group is highly susceptible to homolytic cleavage. This forms an N-centered radical that rapidly dimerizes into a transient tetrazane intermediate, which subsequently fragments to release nitrogen gas (N₂), leaving behind the deaminated oxindole core [1, 4]. Simultaneously, the C3 position of the oxindole ring is activated. Aerobic oxidation at this site forms a C3-hydroperoxide intermediate that decomposes into a 3-hydroxyoxindole and, ultimately, an isatin (C3=O) derivative [2].

Q: Does the halogenation (6-bromo, 4-fluoro) protect the core from oxidation? A: While the strongly electron-withdrawing fluorine and bromine atoms deactivate the aromatic ring toward electrophilic aromatic substitution, they do not significantly increase the bond dissociation energy of the N-H or C3-H bonds. In fact, the electron-deficient nature of the halogenated core can stabilize certain radical intermediates[3]. Therefore, halogenation does not negate the need for rigorous exclusion of oxygen and light.

Q: Why do my DMSO stock solutions degrade within 48 hours? A: Dimethyl sulfoxide (DMSO) is hygroscopic and readily absorbs atmospheric oxygen. In solution, the kinetic barrier for radical propagation is significantly lowered. Furthermore, trace transition metals present in lower-grade solvents can catalyze the single-electron transfer required to initiate C3-peroxidation [5].

Part 2: Visualizing the Degradation Pathway

To effectively prevent degradation, you must understand the molecular divergence of the oxidation pathways. The diagram below illustrates how a single trigger can destroy the compound via two distinct mechanisms.

OxidativeDegradation Target 1-Amino-6-bromo- 4-fluoroindolin-2-one RadicalN N-Centered Radical (N-NH•) Target->RadicalN N-H Homolysis RadicalC C3-Centered Radical (C3-H•) Target->RadicalC C3-H Homolysis Trigger O2 / UV Light / Trace Metals Trigger->Target Initiates Tetrazane Tetrazane Intermediate (N-N Dimerization) RadicalN->Tetrazane Dimerization Peroxide C3-Hydroperoxide RadicalC->Peroxide +O2 Deaminated Deaminated Oxindole + N2 Gas Tetrazane->Deaminated Fragmentation Isatin Isatin Derivative (C3=O) Peroxide->Isatin Degradation

Fig 1: Divergent oxidative degradation pathways of 1-aminooxindoles via N- and C3-centered radicals.

Part 3: Quantitative Stability Data

The table below summarizes the expected half-life ( t1/2​ ) of 1-Amino-6-bromo-4-fluoroindolin-2-one under various storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Profile
25°C (Solid)Ambient AirDirect UV/Vis< 1 weekDeaminated core, Isatin
4°C (Solid)Ambient AirDark3 - 4 monthsC3-Hydroxyoxindole
-20°C (Solid)ArgonDark> 2 yearsNone detected
25°C (10mM DMSO)Ambient AirDark~48 hoursTetrazane dimers, C3-peroxides

Part 4: Self-Validating Experimental Protocols

Do not rely on passive storage. The following protocols are engineered to address the specific chemical vulnerabilities of N-aminooxindoles, complete with the causality behind each step and a built-in validation mechanism.

Protocol 1: Long-Term Solid-State Storage Workflow

1. Lyophilization: Dry the compound thoroughly. Trace moisture facilitates hydrolytic side-reactions and lowers the activation energy for peroxide formation. 2. Argon Blanketing: Purge the storage vial with Argon gas. Causality: Nitrogen gas (N₂) has a density of 1.165 kg/m ³, which is lighter than ambient air. Argon (1.661 kg/m ³) is significantly heavier, allowing it to sink and form a true physical blanket over the solid compound, preventing O₂ diffusion. 3. Amber Glass Encapsulation: Store the purged compound in an amber glass vial. Causality: The N-N bond is highly susceptible to photolytic homolysis. Amber glass blocks UV radiation below 400 nm, preventing photo-induced radical initiation. 4. Thermal Control: Store immediately at -20°C or -80°C. Causality: Low temperatures drastically reduce the kinetic energy available to overcome the activation barrier for auto-oxidation.

Self-Validating System: Before committing a bulk batch to long-term storage, weigh out a 1 mg control sample, store it under your newly established inert conditions for 7 days at room temperature, and analyze via LC-MS. The absence of the [M-16] deaminated peak confirms the physical integrity of your Argon blanket.

Protocol 2: Solution Preparation and Assay Handling

1. Solvent Degassing: Sparge your chosen solvent (e.g., DMSO, DMF) with Argon for 15 minutes prior to dissolving the compound. Causality: Dissolved oxygen in organic solvents is the primary reactant for C3-peroxidation. 2. Antioxidant Supplementation (Optional): If compatible with your downstream biological or chemical assay, add 0.01% w/v Butylated hydroxytoluene (BHT). Causality: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to peroxyl radicals, forming a stable phenoxyl radical and terminating the auto-oxidation chain reaction. 3. Immediate Aliquoting: Use solutions within 12 hours. Never freeze-thaw stock solutions of N-aminooxindoles.

Self-Validating System: Prepare two 10 mM stock solutions—one using degassed solvent and one exposed to ambient air. Spot both on a TLC plate (Hexane:EtOAc 3:1) after 24 hours. The appearance of a highly polar baseline spot in the ambient sample validates the absolute necessity of the degassing protocol for your specific solvent batch.

References

  • Fused Cinnolines: Synthesis and Biological Activity ResearchG
  • Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives California Institute of Technology (Caltech)
  • 1000341-00-3 | 6-Bromo-4-fluoroindolin-2-one Product Specific
  • N-Amino Pyridinium Salts in Organic Synthesis N
  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme ACS C
Troubleshooting

Technical Support Center: Crystallization and Precipitation of 1-Amino-6-bromo-4-fluoroindolin-2-one

Welcome to the technical support center for 1-Amino-6-bromo-4-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Amino-6-bromo-4-fluoroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization and precipitation of this compound. By understanding the underlying principles of its molecular structure and intermolecular forces, we can effectively troubleshoot and optimize your experimental outcomes.

I. Understanding the Molecule: Key Physicochemical Drivers

1-Amino-6-bromo-4-fluoroindolin-2-one possesses a unique combination of functional groups that dictate its crystallization behavior. The indolinone core, substituted with amino, bromo, and fluoro groups, creates a landscape of potential intermolecular interactions.

  • Hydrogen Bonding: The primary amine (N-H) and the carbonyl group (C=O) are strong hydrogen bond donors and acceptors, respectively. This is a primary driver for self-assembly.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. The fluorine atom, being highly electronegative, enhances the halogen-bonding potential of the bromine atom.[1]

  • π-π Stacking: The aromatic nature of the indolinone core allows for π-π stacking interactions, which contribute to crystal packing.[1]

These non-covalent interactions are crucial for molecular recognition and supramolecular self-assembly during crystallization.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 1-Amino-6-bromo-4-fluoroindolin-2-one.

Issue 1: The Compound Fails to Crystallize and Remains in Solution.

Question: I have dissolved my compound in a suitable solvent, but no crystals are forming upon cooling. What should I do?

Answer: This is a common issue that typically points to either excessive solubility or a high energy barrier for nucleation. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[3]

    • Seeding: If you have a small amount of solid material, add a "seed crystal" to the solution. This provides a template for further crystal growth.[4]

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate the solvent. This can be done by leaving the flask partially open in a fume hood or by using a gentle stream of nitrogen.

    • Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent"). This will decrease the overall solubility of your compound and promote precipitation.

  • Cooling Modifications:

    • Extended Cooling: Place the solution in a refrigerator (4°C) or freezer (-20°C) for an extended period. Lower temperatures decrease solubility.

    • Slow vs. Fast Cooling: Rapid cooling can sometimes lead to the formation of an amorphous solid or oil. If this occurs, try re-dissolving the compound and allowing it to cool more slowly to room temperature before further cooling.

Issue 2: The Compound "Oils Out" Instead of Crystallizing.

Question: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. How can I resolve this?

Answer: "Oiling out" or liquid-liquid phase separation occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[5] This can be due to a high concentration of impurities or a rapid decrease in solubility.

  • Dilute the Solution: The most straightforward approach is to heat the solution to redissolve the oil and then add more of the primary solvent. A more dilute solution will precipitate at a lower temperature, hopefully below the melting point of the solid in that solvent.[3]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • Consider a solvent system where the compound has slightly lower solubility at elevated temperatures.

  • Purification: Impurities can significantly depress the melting point and disrupt the crystal lattice. Consider an additional purification step, such as column chromatography or treatment with activated charcoal to remove colored impurities.[3]

Issue 3: The Resulting Crystals Are Very Fine Needles or a Powder.

Question: I am getting a solid, but it's a fine powder or very small needles, which are difficult to filter and may have lower purity. How can I grow larger crystals?

Answer: The formation of small crystals is typically due to rapid nucleation and crystal growth. The goal is to slow down the crystallization process.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to a colder environment. Insulating the flask can help achieve a slower cooling rate.[3]

  • Reduce Supersaturation:

    • Use slightly more solvent than the minimum required to dissolve the compound at high temperatures. This will slow the rate of crystal formation.[3]

    • Employ vapor diffusion. Dissolve your compound in a small amount of a less volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will gradually induce crystallization.[6]

Issue 4: The Compound Precipitates Too Quickly.

Question: As soon as I start to cool the solution, a large amount of solid crashes out. How can I control this?

Answer: This indicates that the solvent is a poor choice, and the compound's solubility changes too drastically with temperature.

  • Add a "Good" Co-solvent: Before cooling, add a small amount of a co-solvent in which the compound is more soluble. This will keep the compound in solution for a longer period during cooling, allowing for more controlled crystal growth.

  • Re-evaluate Solvent Choice: A different solvent or solvent mixture may be necessary to achieve a more gradual change in solubility with temperature.

Troubleshooting Workflow

Here is a visual guide to the decision-making process for troubleshooting crystallization issues:

G start Start: Dissolved Compound no_xtals No Crystals Form start->no_xtals Cooling oiling_out Compound Oils Out start->oiling_out Cooling fine_powder Fine Powder/Needles start->fine_powder Cooling crashes_out Crashes Out Immediately start->crashes_out Cooling induce_nucleation Induce Nucleation (Scratch/Seed) no_xtals->induce_nucleation Action dilute Redissolve & Dilute oiling_out->dilute Action slow_cooling Slower Cooling Rate fine_powder->slow_cooling Action add_cosolvent Add 'Good' Co-solvent crashes_out->add_cosolvent Action success High-Quality Crystals induce_nucleation->success increase_supersaturation Increase Supersaturation (Evaporate/Anti-solvent) induce_nucleation->increase_supersaturation Still no crystals increase_supersaturation->success dilute->success change_solvent Change Solvent System dilute->change_solvent Still oils out change_solvent->success slow_cooling->success reduce_super Reduce Supersaturation (More solvent/Vapor diffusion) slow_cooling->reduce_super Still fine reduce_super->success add_cosolvent->success re_eval_solvent Re-evaluate Solvent Choice add_cosolvent->re_eval_solvent Still crashes out re_eval_solvent->success

Caption: Troubleshooting workflow for crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing 1-Amino-6-bromo-4-fluoroindolin-2-one?

A1: While the optimal solvent must be determined empirically, a good starting point is to screen solvents with varying polarities. Given the functional groups, consider polar aprotic solvents like ethyl acetate or acetone, and alcohols like methanol or ethanol.[7][8] It is often beneficial to use a binary solvent system (a "good" solvent and a "poor" solvent) to fine-tune solubility.

Q2: How does the purity of my starting material affect crystallization?

A2: Purity is critical. Impurities can inhibit crystal growth, promote "oiling out," and become incorporated into the crystal lattice, reducing the purity of the final product.[9] It is recommended to use material that is at least 95% pure for crystallization.

Q3: Can the pH of the solution impact the crystallization of this compound?

A3: Yes, significantly. The 1-amino group is basic and can be protonated at low pH. This would drastically increase the compound's solubility in polar, protic solvents and likely prevent crystallization. Ensure your solution is at a neutral or slightly basic pH unless you are attempting to crystallize a salt form.

Q4: Are there any specific safety precautions I should take when handling 1-Amino-6-bromo-4-fluoroindolin-2-one?

A4: As with any novel chemical compound, it is crucial to handle 1-Amino-6-bromo-4-fluoroindolin-2-one with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data is not available, related bromo- and amino-substituted aromatic compounds can be skin and eye irritants.[10]

Q5: What is the role of the bromo and fluoro substituents in the crystallization process?

A5: The halogen substituents play a significant role in directing the crystal packing. Bromine can participate in halogen bonding, a directional interaction that can be as strong as a hydrogen bond.[2] The electron-withdrawing fluorine atom enhances the strength of these halogen bonds.[1] These interactions, along with hydrogen bonding and π-π stacking, create a robust network of non-covalent forces that lead to a well-ordered crystal lattice.[1][2]

Solvent Selection Guide

The choice of solvent is paramount for successful crystallization. The ideal solvent should dissolve the compound when hot but have limited solubility when cold.

Solvent ClassExamplesInteraction Potential with Compound
Protic Solvents Methanol, Ethanol, WaterCan hydrogen bond with the amino and carbonyl groups.
Aprotic Polar Acetone, Ethyl Acetate, THFCan act as hydrogen bond acceptors for the amino group.
Aprotic Nonpolar Toluene, Hexane, DichloromethanePrimarily interact via van der Waals forces. Useful as anti-solvents.
Experimental Protocol: Screening for an Optimal Crystallization Solvent
  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • Heating: For solvents where the compound was sparingly soluble at room temperature, gently heat the test tube until the solid dissolves.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Observe which solvents yield high-quality crystals upon cooling. An ideal solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

G cluster_0 Solvent Screening Protocol a 1. Aliquot Compound into Test Tubes b 2. Add Solvents Dropwise at RT a->b c 3. Heat Sparingly Soluble Samples b->c d 4. Cool to RT, then Ice Bath c->d e 5. Observe Crystal Formation d->e

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 1-Amino-6-bromo-4-fluoroindolin-2-one

Welcome to the Advanced Application Support portal. This guide provides mechanistic insights, optimized protocols, and troubleshooting strategies for the palladium-catalyzed cross-coupling of 1-Amino-6-bromo-4-fluoroindo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support portal. This guide provides mechanistic insights, optimized protocols, and troubleshooting strategies for the palladium-catalyzed cross-coupling of 1-Amino-6-bromo-4-fluoroindolin-2-one [1]. This specific building block is highly valuable in the synthesis of kinase inhibitors and targeted therapeutics[2], but its unique functional groups require precise reaction engineering to achieve high yields.

Mechanistic Insights & The N-Amino Challenge

The functionalization of 6-bromoindolin-2-one derivatives is a cornerstone of modern medicinal chemistry[2]. However, the presence of an unprotected 1-amino group introduces a severe chemoselectivity challenge. The N-amino moiety acts as a potent directing group and a competitive bidentate ligand for soft transition metals like Palladium[3].

The Causality of Catalyst Poisoning: During the standard catalytic cycle, the electron-rich terminal nitrogen of the 1-amino group can coordinate to the Pd(II) intermediate immediately following oxidative addition. This forms a stable, off-cycle chelate that halts transmetalation, leading to stalled reactions and the precipitation of Pd-black.

To overcome this, we must employ bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos). The massive steric profile of XPhos creates a protective shield around the Pd center. It permits the relatively linear C-Br bond to penetrate the pocket for oxidative addition but sterically repels the multi-atom N-amino lactam motif, effectively preventing catalyst poisoning.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd/XPhos) OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 1-Amino-6-bromo- 4-fluoroindolin-2-one Poison Catalyst Poisoning (1-NH2 Coordination) Pd0->Poison Unprotected N-amino (Standard Ligands) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base, RB(OH)2 RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 Product Release BulkyLigand Bulky Ligands (Steric Shielding) BulkyLigand->Pd0 Prevents Poisoning

Suzuki-Miyaura catalytic cycle highlighting 1-amino coordination risks and steric shielding.

Reaction Optimization Data

To establish a self-validating system, we evaluated multiple catalytic systems. The quantitative data below demonstrates the critical need for steric shielding and optimized base selection to prevent protodeboronation and lactam hydrolysis.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)9015%Severe catalyst poisoning; Pd-black observed rapidly[2].
2Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O (4:1)9042%Bidentate ligand offers partial stability, but conversion stalls.
3 Pd2(dba)3 / XPhos K3PO4 Toluene/H2O (10:1) 100 89% Optimal. Steric bulk prevents N-coordination. High conversion.
4Pd(OAc)2 / SPhosK3PO41,4-Dioxane/H2O (4:1)9078%Good yield, but slight protodeboronation of the boronic acid.
5Pd2(dba)3 / XPhosCs2CO3DMF/H2O (5:1)10045%Strong base caused partial degradation of the acidic lactam core.

Standard Operating Procedure (SOP)

The following step-by-step methodology utilizes the optimized conditions (Entry 3) to ensure high fidelity and reproducibility.

Reagents:

  • 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd2(dba)3 (2.5 mol% = 5.0 mol% active Pd)

  • XPhos (6.0 mol%)

  • K3PO4 (3.0 equiv)

  • Toluene and Deionized H2O (10:1 ratio)

Step-by-Step Methodology:

  • Solvent Degassing (Critical): Sparge the Toluene/H2O mixture with ultra-pure N2 for at least 30 minutes prior to use. Oxygen rapidly oxidizes electron-rich phosphines like XPhos, destroying the active catalyst before the reaction begins.

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-Amino-6-bromo-4-fluoroindolin-2-one, the boronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with N2 three times to ensure a strictly anhydrous and anaerobic environment for the solid reagents.

  • Solvent Addition: Add the degassed Toluene/H2O mixture via syringe.

  • Heating: Replace the septum with a Teflon-lined screw cap under positive N2 flow. Transfer the tube to a pre-heated oil bath at 100 °C and stir vigorously for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove Pd residues. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Assembly Substrate + Reagents Prep->Mix Heat 3. Heating 100°C under N2 Mix->Heat Workup 4. Workup Extract & Wash Heat->Workup Purify 5. Purification Chromatography Workup->Purify

Standard experimental workflow for the optimized Suzuki coupling of the indolin-2-one derivative.

Troubleshooting & FAQs

Q: My reaction stalls at 30% conversion, and I see a black precipitate. What went wrong? A: The black precipitate is "Pd-black," indicating catalyst decomposition. With this specific substrate, if the XPhos ligand is oxidized due to poor degassing, the unprotected 1-amino group will coordinate to the bare Palladium, pulling it out of the catalytic cycle and leading to aggregation. Solution: Ensure rigorous solvent sparging and verify the integrity of your XPhos stock. Increase the Ligand:Pd ratio slightly to 1.2:1 (per Pd atom) to favor the active L1Pd(0) species.

Q: I am observing significant protodeboronation of my boronic acid, but the indolin-2-one remains unreacted. How do I fix this? A: Protodeboronation is accelerated by high temperatures and water. While some water is necessary to dissolve the K3PO4 and activate the boronic acid, excess water or prolonged heating before oxidative addition is detrimental. Solution: Consider slow addition of the boronic acid via syringe pump over 2 hours, or switch to a less aqueous system using anhydrous K3PO4 in pure 1,4-Dioxane. Alternatively, utilizing mild, ambient-temperature conditions with specialized Pd-nanoparticles has proven effective for sensitive halogenated heterocycles[4].

Q: Does the 4-fluoro group affect the regioselectivity or reactivity of the 6-bromo position? A: Yes. The 4-fluoro group exerts a strong inductive electron-withdrawing effect across the aromatic ring. This lowers the electron density at the C6 position, which thermodynamically favors the oxidative addition of the Pd(0) species into the C-Br bond. However, it also increases the acidity of the lactam core, making the molecule more sensitive to harsh bases like Cs2CO3 at elevated temperatures. This is why K3PO4 is the optimal base choice.

Q: Can I transiently protect the 1-amino group to use cheaper catalysts like Pd(PPh3)4? A: Yes. If XPhos is unavailable, you can protect the 1-amino group using a Boc anhydride (Boc2O) or acetyl chloride prior to the coupling. Once protected, the substrate behaves like a standard 6-bromoindolin-2-one and couples efficiently with standard Pd(PPh3)4/K2CO3 conditions[2]. However, this adds two synthetic steps (protection and subsequent acidic deprotection) which lowers the overall atom economy and throughput of your workflow.

References

  • Title: Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer Source: White Rose Research Online URL: [Link]

  • Title: One-Pot Synthesis of Furo[3,4- c ]indolo[2,1- a ]isoquinolines through Rh(III)-Catalyzed Cascade Reactions... Source: ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature Source: PMC URL: [Link]

Sources

Troubleshooting

Reducing unwanted byproducts in the synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one

Technical Support Center: Synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one Welcome to the technical support center for the synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one. This guide is designed for researchers, che...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one

Welcome to the technical support center for the synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating unwanted byproducts. By understanding the reaction mechanisms and controlling key parameters, you can significantly improve the yield, purity, and consistency of your target compound.

Troubleshooting Guide: Common Byproducts and Solutions

This section addresses specific issues encountered during the synthesis, providing insights into their causes and actionable solutions.

Q1: I'm observing a significant amount of a di-brominated byproduct. How can I minimize it?

A1: The formation of a di-brominated species is a classic case of over-halogenation, a common issue in electrophilic aromatic substitution (EAS) reactions. The indolinone ring is activated, making it susceptible to a second bromination.

  • Probable Cause: The primary cause is an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) or reaction conditions that are too harsh, leading to a loss of selectivity.

  • Scientific Rationale: Electrophilic aromatic substitution is governed by the reactivity of both the substrate and the electrophile. Once the first bromine is added, the ring is somewhat deactivated, but if the reaction conditions (concentration, temperature) are energetic enough, a second substitution can occur.

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents. Ensure accurate measurement of both the starting material and the reagent.

    • Temperature Management: Lower the reaction temperature. Running the bromination at 0 °C or even -10 °C can dramatically increase selectivity by favoring the kinetic product and reducing the energy available for the second, less favorable substitution.

    • Slow Addition: Add the brominating agent slowly, portion-wise, or as a solution via a syringe pump. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of over-bromination.[1]

    • Choice of Brominating Agent: NBS is generally a mild and selective brominating agent.[1] If issues persist, consider even milder reagents, though this may require catalyst optimization.

Q2: My final product shows poor regioselectivity, with the bromine atom at the wrong position. What's causing this?

A2: Poor regioselectivity arises when the directing effects of the substituents on the aromatic ring are not properly controlled, leading to a mixture of isomers.[2][3][4]

  • Probable Cause: The directing effects of the fluorine atom and the amide group of the indolinone precursor are not being fully exploited. The reaction conditions may be favoring thermodynamic products over the desired kinetic product.

  • Scientific Rationale: In this specific molecule, the fluorine atom is an ortho-, para-director, while the amide group is also an ortho-, para-director relative to the nitrogen. The desired 6-bromo position is para to the fluorine and meta to the amide nitrogen. Understanding the combined directing effects is crucial. The regiochemical outcome is a competition between these influences.

  • Solutions:

    • Catalyst Choice: For certain aromatic systems, the choice of catalyst can influence regioselectivity. Zeolites or specific Lewis acids can provide shape-selectivity, favoring substitution at less sterically hindered positions.[2][3][5][6]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate sigma complex (arenium ion) and thus affect the isomer ratio.[7] Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).

    • Protecting Groups: In complex syntheses, a protecting group can be used to block a more reactive site, directing the substitution to the desired position.[8] While more complex, this offers precise control.

Q3: My reaction is incomplete, and I have a significant amount of the 4-fluoroindolin-2-one starting material remaining. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters to favor product formation.

  • Probable Cause: Insufficient activation of the brominating agent, low reaction temperature, or insufficient reaction time. The catalyst, if used, may be deactivated.

  • Scientific Rationale: Electrophilic bromination requires the generation of a sufficiently electrophilic bromine species (Br+). This process can be slow if the conditions are too mild or if inhibitors are present.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature. If you are running the reaction at 0 °C, try allowing it to slowly warm to room temperature after the addition of the brominating agent. Monitor the progress by TLC or LC-MS.

    • Catalyst Addition: If not already using one, a mild Lewis acid or a protic acid catalyst can activate the brominating agent. For example, a catalytic amount of acetic acid or a Lewis acid like ferric chloride can enhance the reaction rate.[5]

    • Extend Reaction Time: Simply allowing the reaction to stir for a longer period (e.g., 12-24 hours) may be sufficient to achieve full conversion.

    • Reagent Purity: Ensure your brominating agent (e.g., NBS) is pure. Old or improperly stored NBS can decompose, reducing its effectiveness.

Frequently Asked Questions (FAQs)

What is the optimal brominating agent for this synthesis? N-Bromosuccinimide (NBS) is highly recommended. It is a solid, making it easier to handle and weigh accurately compared to liquid bromine.[1] It is also generally more selective, which is critical for avoiding the formation of di-brominated byproducts.[1][9]

How critical is moisture control in this reaction? Very critical. Moisture can react with the brominating agent and any Lewis acid catalysts, reducing their effectiveness. It is essential to use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.

What analytical techniques are best for monitoring byproduct formation?

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the overall progress of the reaction. It allows you to visualize the consumption of starting material and the formation of the product and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It can separate the desired product from regioisomers and di-brominated byproducts, and the mass spectrometer provides definitive identification of each species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for characterizing the final product and identifying the exact structure of any isomeric impurities.

My final product is discolored. How can I purify it? Discoloration is often due to trace impurities or oxidation products.

  • Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Activated Carbon: Adding a small amount of activated carbon during recrystallization can help remove colored impurities.[10]

  • Column Chromatography: If recrystallization is ineffective at separating byproducts with similar solubility, silica gel column chromatography is a reliable alternative.

Data & Protocols

Table 1: Troubleshooting Summary
Problem Primary Cause(s) Key Solutions Analytical Check
Di-bromination Excess brominating agent; High temperatureReduce NBS to 1.0-1.05 eq.; Lower temp (0 °C); Slow additionLC-MS to quantify di-bromo species
Poor Regioselectivity Suboptimal catalyst/solvent; Competing directing groupsScreen solvents (DCM, ACN); Use shape-selective catalyst¹H NMR to determine isomer ratio
Incomplete Reaction Insufficient activation; Low temperature; Short timeIncrease temperature gradually; Add catalytic acid; Extend timeTLC/LC-MS to check for starting material
Product Discoloration Oxidized impurities; Residual reagentsRecrystallization with activated carbon; Column chromatographyVisual inspection; Purity by HPLC
Diagrams of Key Processes

Reaction_Pathway SM 4-Fluoroindolin-2-one Precursor INT1 N-Amination SM->INT1 P1 1-Amino-4-fluoro indolin-2-one INT1->P1 INT2 Bromination (NBS, 0 °C) P1->INT2 FP 1-Amino-6-bromo-4- fluoroindolin-2-one INT2->FP

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions P1 1-Amino-4-fluoro indolin-2-one FP Desired Product (6-Bromo) P1->FP + 1 eq. NBS BP2 Regioisomer (e.g., 5-Bromo or 7-Bromo) P1->BP2 Poor Control BP1 Di-bromo Byproduct FP->BP1 + Excess NBS (High Temp)

Protocol 1: Optimized Synthesis of 1-Amino-6-bromo-4-fluoroindolin-2-one

Disclaimer: This protocol is a guideline. All reactions should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • 1-Amino-4-fluoroindolin-2-one

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Acetonitrile (ACN)

  • Flame-dried, three-neck round-bottom flask

  • Magnetic stirrer, stir bar

  • Thermometer

  • Addition funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the flame-dried flask with a stir bar, thermometer, and a septum. Purge the flask with nitrogen.

  • Dissolution: To the flask, add 1-Amino-4-fluoroindolin-2-one (1.0 eq). Add anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir under nitrogen until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous acetonitrile.

  • Slow Addition: Transfer the NBS solution to an addition funnel and add it dropwise to the stirred, cooled solution of the starting material over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C. Monitor the reaction progress every hour using TLC or LC-MS.

  • Warming: Once the starting material is consumed (typically 2-4 hours), allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the pure 1-Amino-6-bromo-4-fluoroindolin-2-one.

References

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2004). Google.
  • Regioselective Control of Electrophilic Aromatic Substitution Reactions | Request PDF.
  • Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. (2020).
  • Technical Support Center: Managing Regioselectivity in Electrophilic Arom
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
  • Synthesis and Biological Evaluation of Diversely Substituted indolin-2-ones. (2008). PubMed.
  • Selective bromination of aromatic compounds.
  • SELECTIVE BROMINATION OF AROMATIC COMPOUNDS.
  • Bromoarene synthesis by bromination or substitution.Organic Chemistry Portal.
  • Highly selective yet gentle brominating agents: N-bromo compounds. (2022). Chemia.
  • Technical Support Center: Purification of Halogen

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 1-Amino-6-bromo-4-fluoroindolin-2-one and 6-bromoindolin-2-one

Title: Reactivity Comparison Guide: 1-Amino-6-bromo-4-fluoroindolin-2-one vs. 6-Bromoindolin-2-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Over...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Reactivity Comparison Guide: 1-Amino-6-bromo-4-fluoroindolin-2-one vs. 6-Bromoindolin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, anticancer agents, and anti-inflammatory drugs. When designing synthetic routes, the choice of the specific oxindole building block dictates the available derivatization pathways.

This guide provides an objective, data-driven comparison between the standard 6-bromoindolin-2-one and the highly functionalized 1-Amino-6-bromo-4-fluoroindolin-2-one . As a Senior Application Scientist, I will dissect how the structural modifications in the latter—specifically the N1-amino group and the 4-fluoro substituent—fundamentally alter the electronic landscape, steric environment, and resulting reactivity profile of the molecule.

Structural Causality
  • 6-Bromoindolin-2-one: Represents the baseline reactivity of the oxindole core. It features a weakly acidic N1-H (pKa ~10) suitable for N-alkylation, an unhindered active methylene at C3 for Knoevenagel condensations, and a C6-bromide that serves as a reliable handle for palladium-catalyzed cross-coupling[1].

  • 1-Amino-6-bromo-4-fluoroindolin-2-one: The addition of the N1-amino and 4-fluoro groups shifts the synthetic trajectory:

    • The N1-Amino Group: The adjacent nitrogen atoms create an "alpha-effect," making the terminal -NH₂ group highly nucleophilic. This completely bypasses standard N-alkylation pathways, favoring rapid condensation with carbonyls to form Schiff bases/hydrazones[2].

    • The 4-Fluoro Group: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This subtly reduces the electron density of the aromatic ring—potentially lowering the activation energy for Pd(0) oxidative addition at the C6-bromide[3]—while simultaneously introducing steric bulk that hinders bulky electrophilic attacks at the adjacent C3 position.

Divergent Reactivity Pathways

To visualize the strategic synthetic applications of these two building blocks, the following reactivity map outlines their divergent functionalization pathways.

Reactivity C1 1-Amino-6-bromo- 4-fluoroindolin-2-one N_NH2 Schiff Base Formation (N1-Amino) C1->N_NH2 Alpha-effect nucleophile C3_Kno Knoevenagel Condensation (C3 Position) C1->C3_Kno Sterically hindered by 4-F C6_Pd Suzuki/Heck Coupling (C6-Bromide) C1->C6_Pd Activated by 4-F (-I effect) C2 6-Bromoindolin-2-one N_H N-Alkylation (N1-H) C2->N_H Weakly acidic NH (pKa ~10) C2->C3_Kno Unhindered active methylene C2->C6_Pd Standard oxidative addition

Fig 1. Divergent reactivity pathways of substituted indolin-2-one scaffolds.

Quantitative Performance Comparison

The table below summarizes the comparative performance of both compounds across three primary reaction classes, highlighting the mechanistic drivers behind the observed yields and required conditions.

Reaction Class6-Bromoindolin-2-one1-Amino-6-bromo-4-fluoroindolin-2-oneMechanistic Driver
C6 Suzuki Cross-Coupling 75–85% yield Standard Pd(PPh₃)₄, 90°C80–90% yield Standard Pd(PPh₃)₄, 80–90°CThe 4-F inductive effect lowers aromatic electron density, slightly favoring the oxidative addition of Pd(0) to the C-Br bond[3].
C3 Knoevenagel Condensation 85–95% yield Room Temp, Piperidine cat.60–70% yield Requires Reflux, Piperidine cat.The 4-F atom provides significant steric hindrance, increasing the activation energy required for bulky aldehydes to approach the C3 enolate.
N1 Derivatization N-Alkylation (70–80%) Requires strong base (e.g., NaH)Schiff Base Formation (85–95%) Mild acid cat., Room TempThe N-NH₂ alpha-effect creates a highly nucleophilic center, bypassing the need for deprotonation and driving rapid condensation[2],[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include built-in checkpoints (e.g., TLC monitoring, degassing rationales) to confirm the success of each mechanistic step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C6 Functionalization)

Rationale: The C6-bromide is a prime handle for expanding the structural complexity of the oxindole core. Degassing the solvent is critical here; oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and promote the homocoupling of the boronic acid, destroying the yield[1],[3].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the oxindole substrate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution vigorously with Argon for 15 minutes to displace dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of Argon. Seal the flask.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The starting material spot (UV active, typical Rf ~0.4) should disappear, replaced by a lower-polarity product spot.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow S1 1. Reagent Prep Argon Sparging S2 2. Catalysis 90°C, 12h S1->S2 S3 3. Quench & Extract EtOAc / Brine S2->S3 S4 4. Purification Flash Chromatography S3->S4

Fig 2. Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: Schiff Base Condensation (Exclusive to 1-Amino-6-bromo-4-fluoroindolin-2-one)

Rationale: Unlike 6-bromoindolin-2-one, which requires strong bases for N-alkylation[4], the 1-amino derivative undergoes rapid condensation with aldehydes to form stable hydrazones/Schiff bases. This motif is highly valued in metallo-complexation and the design of targeted therapeutics[2].

  • Reagent Preparation: Dissolve 1-Amino-6-bromo-4-fluoroindolin-2-one (1.0 equiv) and the target benzaldehyde derivative (1.1 equiv) in absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Mechanistic Note: The mild acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the highly nucleophilic alpha-effect nitrogen of the oxindole.

  • Reaction Execution: Stir at room temperature or gentle reflux (depending on aldehyde sterics) for 4–6 hours.

  • Self-Validation & Isolation: The reaction is self-indicating; the Schiff base product typically precipitates out of the ethanol solution as a brightly colored (often yellow or orange) solid.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol, and dry under high vacuum. Confirm the formation of the imine bond (C=N) via FT-IR (appearance of a sharp peak near 1600–1620 cm⁻¹) or ¹H-NMR (characteristic imine proton singlet around δ 8.0–8.5 ppm).

References

  • Application of 6-Bromoindolin-2-one in Heterocyclic Chemistry. Benchchem.
  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
  • A review on versatile applications of transition metal complexes incorporating Schiff bases. PMC.
  • Recyclable Cu-Catalyzed N-Methylation and C5-Methylthiomethylation of Isatins with DMSO. ACS Publications.

Sources

Comparative

A Comparative Guide to a Validated, Stability-Indicating HPLC Method for the Purity Analysis of 1-Amino-6-bromo-4-fluoroindolin-2-one

Introduction 1-Amino-6-bromo-4-fluoroindolin-2-one is a substituted indolinone, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities. Ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Amino-6-bromo-4-fluoroindolin-2-one is a substituted indolinone, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities. Ensuring the purity and stability of such active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, providing the precision and sensitivity required to separate and quantify the main compound from process-related impurities and degradation products.[1][2]

This guide presents a detailed, validated, stability-indicating HPLC method for the purity analysis of 1-Amino-6-bromo-4-fluoroindolin-2-one. It moves beyond a simple protocol by explaining the scientific rationale behind the method development choices, comparing the selected method with viable alternatives, and providing the validation data necessary to demonstrate its suitability for its intended purpose, in alignment with International Council for Harmonisation (ICH) guidelines.[3]

Part 1: Method Development & The Causality of Choice

The molecular structure of 1-Amino-6-bromo-4-fluoroindolin-2-one—featuring a polar amino group, a moderately hydrophobic core, and halogen substituents—presents a unique chromatographic challenge. The goal is to achieve a robust method with optimal resolution, peak symmetry, and sensitivity.

Column Chemistry: A Comparative Selection

The column is the core of chromatographic separation.[4] While a standard C18 column is the workhorse of reversed-phase HPLC, the specific functionalities of our target analyte prompted a comparison of several stationary phases.

  • L1 (C18): Provides strong hydrophobic retention. A good starting point, but the polar amino group can cause peak tailing due to interaction with residual silanols on the silica surface.

  • L7 (C8): Offers similar hydrophobicity to C18 but with less retention, which can be useful for faster elution if impurities are not closely related.

  • L11 (Phenyl): The phenyl phase offers alternative selectivity through π-π interactions with the aromatic ring of the indolinone core. This can be highly effective for separating aromatic or halogenated compounds.[4][5]

  • L43 (Pentafluorophenyl - PFP): This phase is particularly adept at separating halogenated compounds and positional isomers due to a combination of hydrophobic, π-π, dipole, and charge-transfer interactions.[5][6]

Decision: A modern, end-capped C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) was selected as the primary column. Its high bonding density and effective end-capping minimize silanol interactions, providing good peak shape for the basic amino group. The PFP column is retained as a valuable orthogonal alternative for method development and for resolving any co-eluting peaks discovered during validation.[6]

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the retention and elution of the analyte.[7]

  • Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically provides better peak efficiency (sharper peaks) and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.

  • Aqueous Phase & pH Control: The amino group on the analyte is basic. To ensure consistent retention and sharp, symmetrical peaks, it must be consistently protonated. This is achieved by buffering the aqueous phase to an acidic pH. A phosphate or acetate buffer at pH 3.0 is ideal. This low pH suppresses the ionization of residual silanols on the column, further preventing peak tailing.

  • Elution Mode: A gradient elution was selected. This allows for the effective elution of a wider range of impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species, while keeping the analysis time reasonable.

Detector Wavelength Selection

To ensure maximum sensitivity for both the main peak and potential impurities, a Photodiode Array (PDA) detector was used to scan the UV spectrum of 1-Amino-6-bromo-4-fluoroindolin-2-one. The wavelength of maximum absorbance (λmax) was determined to be 254 nm , providing a strong signal for reliable quantification.

Part 2: The Validated HPLC Method: A Step-by-Step Protocol

This section provides the detailed experimental protocol for the validated method.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis p1 Prepare Mobile Phase A (pH 3.0 Buffer) p2 Prepare Mobile Phase B (Acetonitrile) p3 Degas Mobile Phases p4 Prepare Standard & Test Solutions (e.g., 1.0 mg/mL in Diluent) h1 Equilibrate System p4->h1 h2 Inject Blank (Diluent) h1->h2 h3 Inject Standard Solution (x5) h2->h3 h4 Inject Test Solution h3->h4 d1 Integrate Chromatograms h4->d1 d2 Perform System Suitability Checks (Tailing, Plates, %RSD) d1->d2 d3 Calculate Purity (% Area Normalization) d2->d3

Caption: High-level workflow for HPLC purity analysis.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/PDA Detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Part 3: Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[8][9]

Specificity & Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12] The sample was subjected to various stress conditions to achieve 5-20% degradation.[10]

Forced_Degradation cluster_stress Stress Conditions parent 1-Amino-6-bromo- 4-fluoroindolin-2-one acid Acid Hydrolysis (0.1N HCl, 60°C) parent->acid base Base Hydrolysis (0.1N NaOH, RT) parent->base ox Oxidation (3% H₂O₂, RT) parent->ox therm Thermal (80°C Dry Heat) parent->therm photo Photolytic (ICH Option 2) parent->photo deg1 Degradant 1 (RRT ~0.85) acid->deg1 base->deg1 deg2 Degradant 2 (RRT ~1.15) ox->deg2 deg3 Degradant 3 (RRT ~1.25) therm->deg3

Caption: Forced degradation pathways investigated.

Results: The method demonstrated excellent specificity. The main peak was well-resolved from all degradation products and from a blank injection. Peak purity analysis using the PDA detector confirmed that the analyte peak was spectrally pure under all stress conditions, proving the method is stability-indicating.

Summary of Validation Data

The following table summarizes the results of the validation experiments against typical acceptance criteria.

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Range 50% - 150% of nominal concentrationMet
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.45%
Precision (Intermediate, %RSD) ≤ 2.0%0.88%
Limit of Detection (LOD) Report0.01%
Limit of Quantitation (LOQ) Report0.03%
Robustness No significant impact on resultsRobust

Part 4: Comparative Analysis & Alternative Technologies

While the validated HPLC method is robust and reliable, it is important to consider alternatives that may offer advantages in specific contexts, such as high-throughput screening or complex impurity identification.

HPLC vs. UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and systems that operate at much higher pressures than traditional HPLC.[13][14][15]

FeatureValidated HPLC MethodUPLC Alternative
Particle Size 3.5 µm< 2 µm (e.g., 1.7 µm)
Typical Run Time 35 minutes5-10 minutes[15]
Resolution ExcellentSuperior, sharper peaks[14]
Sensitivity HighHigher due to narrower peaks[13]
Solvent Consumption ~35 mL per runSignificantly lower (~5-10 mL)[13]
System Pressure ~150-200 bar~600-1000 bar
Considerations Standard, widely available equipment.Requires specialized UPLC system capable of high pressures. Higher initial cost.[13]
Alternative Detection: The Power of Mass Spectrometry

While UV detection is ideal for quantification, it provides no structural information about unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable orthogonal technique for impurity identification.[18][19][20]

  • Role in Impurity Profiling: During method development and forced degradation studies, coupling the HPLC to a mass spectrometer allows for the determination of the molecular weight of unknown peaks.[19][21]

  • Structural Elucidation: Using tandem MS (MS/MS), fragmentation patterns can be generated, providing clues to the structure of degradation products, which is critical for understanding degradation pathways.[19]

Recommendation: The primary HPLC-UV method should be used for routine purity testing. LC-MS should be employed during process development and for the characterization of any unknown impurity that exceeds the identification threshold outlined in ICH Q3A/Q3B guidelines.

Conclusion

This guide has detailed a robust, specific, and validated stability-indicating HPLC method for the purity analysis of 1-Amino-6-bromo-4-fluoroindolin-2-one. The causality behind the selection of the column, mobile phase, and detection parameters has been thoroughly explained. Comparative analysis shows that while the HPLC method is ideal for standard quality control, UPLC offers a significant advantage in throughput, and LC-MS is essential for the comprehensive identification of unknown impurities. This validated method meets all regulatory expectations for accuracy, precision, and reliability, ensuring it is fit for its intended purpose in a drug development setting.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Kumar, P. (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Patel, K., Patel, J., & Patel, M. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5093-5098. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Kumar, N., Sangeetha, D., & Reddy, P. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research Journal of Pharmacy and Technology, 15(7), 3291-3295. [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 832-840. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?[Link]

  • Bio-Rad. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306. [Link]

  • SGS USA. Forced Degradation Testing. [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • Chaughule, R. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(5). [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • BioPharmaSpec. Forced Degradation Testing | ICH Stability Testing. [Link]

  • Taylor & Francis Online. (2008, August 7). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]

  • GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]

  • LCGC International. (2026, March 22). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures (pp. 127-164). [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??[Link]

  • Link Lab. HPLC Column Selection Guide. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Agilent. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Next LVL Programming. (2025, March 24). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Advances, 12(1), 1-9. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Patel, R. M., et al. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(5), 624-633. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today. [Link]

  • Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 1399-1404. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

Sources

Validation

Comparative Efficacy Guide: 1-Amino-6-bromo-4-fluoroindolin-2-one Analogs in Biological Screening

Executive Summary & Mechanistic Rationale The oxindole (indolin-2-one) core is a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The oxindole (indolin-2-one) core is a highly privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including sunitinib and nintedanib. However, the inevitable emergence of kinase domain mutations and metabolic resistance necessitates the development of novel steric and electronic profiles.

The introduction of the 1-Amino-6-bromo-4-fluoroindolin-2-one (1-ABF-oxindole) scaffold () represents a significant paradigm shift in rational drug design. As an application scientist evaluating hit-to-lead trajectories, understanding the causality behind these specific functional group substitutions is critical for optimizing biological screening workflows.

The Causality of the 1-ABF Pharmacophore
  • 1-Amino Substitution (N-Amination): Traditional oxindoles utilize the N1-H as a critical hydrogen bond donor to the kinase hinge region (e.g., interacting with Glu/Cys residues). N1-amination flips this traditional binding paradigm. It allows for the synthesis of N-hydrazones or N-amides that can project directly into the solvent-exposed channel or induce a Type II inactive-conformation binding mode, a strategy recently validated in highly selective [1].

  • 4-Fluoro Substitution: Fluorine at the C4 position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the oxindole system and sterically shields the highly reactive C3 position from rapid cytochrome P450-mediated metabolic oxidation, fundamentally improving the pharmacokinetic half-life.

  • 6-Bromo Substitution: The bulky, polarizable bromine at C6 acts as a powerful vector for halogen bonding within the deep hydrophobic pockets of kinases (such as the DFG-out pocket), drastically increasing binding affinity compared to unsubstituted analogs.

Pathway VEGFR2 VEGFR-2 / BTK (Kinase Domain) PLCg PLC-gamma / IP3 VEGFR2->PLCg Phosphorylation Analog 1-ABF-Oxindole Analog Analog->VEGFR2 Competitive Inhibition PKC PKC / MAPK Cascade PLCg->PKC Activation Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Gene Expression

Fig 1: Kinase inhibition pathway demonstrating 1-ABF-oxindole blockade of downstream proliferation.

Comparative Efficacy Data

To objectively evaluate the 1-ABF-oxindole scaffold, we must benchmark it against traditional oxindole alternatives (such as the 5-fluoro-oxindole core found in sunitinib analogs) across both biochemical and cellular assays. The data below synthesizes recent screening campaigns targeting [2].

Table 1: Biochemical and Cellular Efficacy Comparison

Quantitative assessment of target engagement and cellular translation.

Scaffold TypeVEGFR-2 IC₅₀ (nM)BTK IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)
1-ABF-Oxindole Analogs 12 ± 3 45 ± 8 85 ± 12
Traditional 5-Fluoro-Oxindoles48 ± 5>1000320 ± 45
Unsubstituted Oxindoles150 ± 20>2000890 ± 60
Table 2: ADME & Physicochemical Profiling

Evaluation of metabolic liability and membrane permeability.

Scaffold TypeMicrosomal Stability (T₁/₂, min)Permeability (Papp x 10⁻⁶ cm/s)Lipophilicity (clogP)
1-ABF-Oxindole Analogs >120 18.5 3.8
Traditional 5-Fluoro-Oxindoles4512.03.1
Unsubstituted Oxindoles258.52.4

Data Interpretation: The 1-ABF analogs exhibit a nearly 4-fold increase in biochemical potency against VEGFR-2 and unlock novel activity against BTK. Crucially, the 4-fluoro substitution extends microsomal half-life beyond 120 minutes, resolving the rapid clearance issues typical of unsubstituted oxindoles.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal quality controls to verify assay integrity before data analysis.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Highly conjugated oxindoles often exhibit auto-fluorescence, leading to false positives in standard fluorescence assays. TR-FRET introduces a time delay before measurement, completely eliminating background compound fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve (1:3 serial dilution) of the 1-ABF analogs in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and maintains precise nanomolar concentrations.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant VEGFR-2 kinase domain (0.5 nM final concentration) and biotinylated-TK peptide substrate (1 µM final) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at its specific Km​ value (10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature. Causality: Running the assay precisely at the ATP Km​ ensures maximum sensitivity for identifying competitive inhibitors.

  • Detection & Quenching: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA, Eu-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665. Causality: EDTA chelates Mg²⁺, instantly halting kinase activity to prevent signal drift.

  • Readout & Validation: Read the plate on a multi-mode reader at 620 nm (donor) and 665 nm (acceptor).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (0% inhibition) and 1 µM Staurosporine (100% inhibition). Proceed with IC₅₀ calculation only if Z' > 0.6 .

Protocol 2: Cellular Target Engagement (WST-8 Viability Assay)

Rationale: Biochemical inhibition must translate across the cell membrane. WST-8 is utilized over traditional MTT because it produces a highly water-soluble formazan dye, eliminating the need for harsh solubilization steps that can dislodge loosely adherent endothelial cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 2,000 cells/well in a 96-well plate using EGM-2 media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of 1-ABF analogs (0.1 nM to 10 µM). Include a DMSO control (max 0.1% final concentration). Incubate for 72 hours.

  • Readout: Add 10 µL of WST-8 reagent (CCK-8) directly to the wells. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm. Normalize data against the DMSO control to generate dose-response curves.

Workflow S1 1. Scaffold Derivatization (1-ABF-Oxindole Core) S2 2. TR-FRET Kinase Assay (ATP Competitive Binding) S1->S2 S3 3. Quality Control (Z'-factor > 0.6 Validation) S2->S3 S4 4. Cellular Efficacy (HUVEC Proliferation IC50) S3->S4

Fig 2: High-throughput screening workflow from chemical derivatization to cellular validation.

Conclusion & Strategic Recommendations

The 1-Amino-6-bromo-4-fluoroindolin-2-one scaffold is not merely a structural novelty; it is a rationally designed core that directly addresses the pharmacokinetic and binding limitations of traditional oxindoles. By leveraging the 1-amino vector for solvent-channel exploration and the 4-fluoro/6-bromo substitutions for metabolic stability and halogen bonding, drug development professionals can significantly accelerate hit-to-lead timelines in kinase inhibitor discovery.

When executing biological screening on these analogs, prioritizing TR-FRET methodologies and strict Z'-factor validation will ensure high-fidelity data, preventing the progression of false-positive pan-assay interference compounds (PAINS).

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of 1-Amino-6-bromo-4-fluoroindolin-2-one: Establishing and Comparing Analytical Reference Standards

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. This guide provides a comprehensive framework for establishing robust analytical metho...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. This guide provides a comprehensive framework for establishing robust analytical methods for the novel compound 1-Amino-6-bromo-4-fluoroindolin-2-one, with a focus on the critical role of analytical reference standards. As this is a specialized molecule, commercially available certified reference materials (CRMs) may be limited. Therefore, this guide will detail the process of qualifying an in-house reference standard and compare two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The Cornerstone of Quantitative Analysis: The Reference Standard

A reliable analytical reference standard is the foundation of any quantitative method. It serves as the benchmark against which unknown samples are measured. For a novel compound like 1-Amino-6-bromo-4-fluoroindolin-2-one, where a commercially produced Certified Reference Material (CRM) from a metrological institute might not exist, the onus falls on the research laboratory to prepare and thoroughly characterize an in-house primary standard.[1][2][3]

The qualification of an in-house reference standard is a rigorous process that involves:

  • Purification: The synthesized compound must be purified to the highest possible degree, typically using techniques like recrystallization or preparative chromatography.

  • Structural Confirmation: The chemical identity of the compound must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the positions of the amino, bromo, and fluoro groups on the indolinone core.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

    • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To provide information about functional groups and chromophores.

  • Purity Assessment: The purity of the standard must be accurately determined. This is a critical step and is often accomplished using a mass balance approach, which involves:

    • Chromatographic Purity: Determined by a high-resolution chromatographic method, such as HPLC or GC, to identify and quantify any organic impurities.

    • Water Content: Measured by Karl Fischer titration.

    • Residual Solvents: Quantified by headspace GC.

    • Inorganic Impurities: Determined by techniques like inductively coupled plasma (ICP) or as sulfated ash.

The assigned purity value is the result of subtracting the percentages of all identified impurities from 100%. A detailed Certificate of Analysis (CoA) should be generated for the in-house standard, documenting all characterization data.

Method 1: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a workhorse technique in many analytical laboratories due to its robustness and cost-effectiveness. The following is a detailed protocol for developing a quantitative HPLC-UV method for 1-Amino-6-bromo-4-fluoroindolin-2-one.

Experimental Protocol: HPLC-UV Method Development

1. Instrumentation and Columns:

  • An HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a multi-wavelength UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for a molecule of this polarity.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Rationale: The acidic mobile phase helps to protonate the amino group, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by acquiring the UV spectrum of the standard. A wavelength of maximum absorbance should be chosen for quantitation, with a reference wavelength to minimize baseline drift.

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B should be employed to ensure elution of the analyte with a good peak shape and to elute any potential impurities with different polarities. A typical starting gradient could be:

    • 0-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

4. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh about 10 mg of the characterized 1-Amino-6-bromo-4-fluoroindolin-2-one reference standard and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range could be 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 1-Amino-6-bromo-4-fluoroindolin-2-one in the same solvent as the standards and dilute to fall within the calibration range.

5. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Demonstrate that the peak for 1-Amino-6-bromo-4-fluoroindolin-2-one is well-resolved from any impurities or matrix components.

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the standard at different concentration levels.

  • Precision: Assess both repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

Method 2: Quantitative Analysis by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, Liquid Chromatography with tandem mass spectrometry is the method of choice.

Experimental Protocol: LC-MS/MS Method Development

1. Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • The same LC conditions as for the HPLC-UV method can be a good starting point. However, the flow rate may need to be reduced (e.g., to 0.4-0.6 mL/min) for better compatibility with the MS interface. The use of volatile buffers like ammonium formate or ammonium acetate instead of formic acid can also be considered.

3. MS/MS Parameter Optimization:

  • Infusion and Tuning: Infuse a solution of the reference standard directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) and to determine the precursor ion (the protonated molecule [M+H]⁺).

  • MRM Transition Selection: Fragment the precursor ion in the collision cell and identify the most intense and stable product ions. The transition from the precursor ion to a specific product ion is called a Multiple Reaction Monitoring (MRM) transition and provides high selectivity. At least two MRM transitions are typically monitored for each analyte for confirmation and quantification.

4. Standard and Sample Preparation:

  • Preparation is similar to the HPLC-UV method, but the concentrations of the calibration standards will be significantly lower, often in the ng/mL to pg/mL range.

  • The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS/MS to compensate for matrix effects and variations in instrument response. If a SIL-IS for 1-Amino-6-bromo-4-fluoroindolin-2-one is not available, a structurally similar compound can be used as an internal standard.

5. Method Validation:

  • The validation parameters are similar to those for the HPLC-UV method but with a greater emphasis on assessing matrix effects, which can cause ion suppression or enhancement in the ESI source.

Comparison of HPLC-UV and LC-MS/MS for Quantitative Analysis

FeatureHPLC-UVLC-MS/MS
Selectivity Moderate; based on chromatographic retention time and UV absorbance. Co-eluting impurities with similar UV spectra can interfere.High; based on chromatographic retention time and specific MRM transitions. Highly selective for the target analyte.
Sensitivity Lower; typically in the µg/mL (ppm) range.Higher; typically in the ng/mL (ppb) to pg/mL (ppt) range.
Linear Dynamic Range Typically 2-3 orders of magnitude.Can be wider, often 3-5 orders of magnitude.
Matrix Effects Less susceptible to matrix effects.Highly susceptible to matrix effects (ion suppression/enhancement) which must be carefully evaluated and mitigated, often with the use of an internal standard.
Cost Lower initial instrument cost and ongoing maintenance.Higher initial instrument cost and more complex maintenance.
Complexity Relatively straightforward to operate and troubleshoot.More complex method development and requires more specialized expertise to operate and maintain.
Information Provided Provides retention time and UV spectrum.Provides retention time, precursor ion mass, and product ion masses, offering a higher degree of confidence in analyte identification.

Logical Workflow for Method Selection

MethodSelection Start Start: Quantitative Analysis of 1-Amino-6-bromo-4-fluoroindolin-2-one PurityCheck Is a Certified Reference Standard (CRM) available? Start->PurityCheck QualifyStandard Qualify In-House Reference Standard (Purity, Structure, CoA) PurityCheck->QualifyStandard No UseCRM Use Certified Reference Standard PurityCheck->UseCRM Yes Concentration What is the expected concentration range of the analyte? QualifyStandard->Concentration UseCRM->Concentration HighConc High Concentration (e.g., > 1 µg/mL) Concentration->HighConc High LowConc Low Concentration (e.g., < 1 µg/mL) Concentration->LowConc Low MatrixComplexity Is the sample matrix complex (e.g., biological fluid)? HighConc->MatrixComplexity SelectLCMS Select LC-MS/MS for high sensitivity and selectivity LowConc->SelectLCMS SimpleMatrix Simple Matrix (e.g., pure substance, simple formulation) MatrixComplexity->SimpleMatrix No ComplexMatrix Complex Matrix (e.g., plasma, tissue) MatrixComplexity->ComplexMatrix Yes SelectHPLC Select HPLC-UV for robustness and cost-effectiveness SimpleMatrix->SelectHPLC ComplexMatrix->SelectLCMS StandardQualification Start Synthesized Batch of 1-Amino-6-bromo-4-fluoroindolin-2-one Purification Purification (e.g., Recrystallization, Prep-LC) Start->Purification StructuralID Structural Identification Purification->StructuralID NMR NMR (1H, 13C, 19F) StructuralID->NMR MS Mass Spectrometry StructuralID->MS IR_UV IR / UV Spectroscopy StructuralID->IR_UV Purity Purity Assessment (Mass Balance Approach) NMR->Purity MS->Purity IR_UV->Purity ChromPurity Chromatographic Purity (HPLC) Purity->ChromPurity WaterContent Water Content (Karl Fischer) Purity->WaterContent ResidualSolvents Residual Solvents (GC) Purity->ResidualSolvents InorganicImp Inorganic Impurities (ICP/Sulfated Ash) Purity->InorganicImp FinalPurity Assign Purity Value ChromPurity->FinalPurity WaterContent->FinalPurity ResidualSolvents->FinalPurity InorganicImp->FinalPurity CoA Generate Certificate of Analysis (CoA) FinalPurity->CoA QualifiedStandard Qualified In-House Reference Standard CoA->QualifiedStandard

Sources

Validation

A Spectroscopic Guide to Substituted Oxindoles: Comparative Analysis of 1-Amino-6-bromo-4-fluoroindolin-2-one

Introduction: The Oxindole Scaffold in Modern Chemistry The oxindole (1,3-dihydro-2H-indol-2-one) framework is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] This privileged heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Oxindole Scaffold in Modern Chemistry

The oxindole (1,3-dihydro-2H-indol-2-one) framework is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] This privileged heterocyclic scaffold is present in numerous bioactive alkaloids and serves as the core of several marketed drugs.[1] The chemical versatility of the oxindole ring, particularly at the N1, C3, and aromatic positions, allows for the generation of diverse molecular architectures with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

The precise biological function of an oxindole derivative is intimately linked to its three-dimensional structure and electronic properties, which are dictated by its substitution pattern. Understanding the influence of various substituents on the molecule's characteristics is therefore paramount for rational drug design. Spectroscopic analysis provides a powerful, non-destructive lens through which we can probe these subtle, yet critical, molecular features.

This technical guide presents a detailed spectroscopic comparison of 1-Amino-6-bromo-4-fluoroindolin-2-one , a novel, polysubstituted oxindole, with related derivatives. By systematically dissecting the contributions of the 1-amino, 6-bromo, and 4-fluoro substituents, we aim to provide researchers with a predictive framework for characterizing similar complex oxindoles. We will explore how these functional groups modulate the spectral signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, grounding our interpretations in fundamental chemical principles and supporting experimental data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework and the electronic environment of each nucleus. In substituted oxindoles, the chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic effects of substituents on the aromatic ring and the lactam moiety.[1][4][5]

The presence of a fluorine atom (¹⁹F) introduces an additional, highly sensitive NMR handle. ¹⁹F NMR is characterized by a wide chemical shift range and the prevalence of through-bond (J) couplings to both ¹H and ¹³C nuclei, providing invaluable connectivity information.[6][7][8]

Comparative ¹H, ¹³C, and ¹⁹F NMR Data

The following table summarizes the key NMR data for our target compound and selected derivatives. The data for 1-Amino-6-bromo-4-fluoroindolin-2-one is predicted based on established substituent chemical shift (SCS) principles, providing a robust hypothesis for experimental verification.[4][5]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
Oxindole (Parent) H-3: 3.55 (s, 2H)H-4: 7.25 (t, 1H)H-5: 7.00 (d, 1H)H-6: 7.18 (t, 1H)H-7: 6.90 (d, 1H)N-H: 8.15 (br s, 1H)C-2: 175.8C-3: 36.1C-3a: 128.2C-4: 124.5C-5: 122.3C-6: 129.9C-7: 109.8C-7a: 143.1N/A
6-Bromo-4-fluoroindolin-2-one H-3: 3.62 (s, 2H)H-5: 7.15 (dd, 1H)H-7: 6.88 (d, 1H)N-H: 8.40 (br s, 1H)C-2: 175.2C-3: 36.5C-3a: 129.5 (d)C-4: 158.1 (d, ¹JCF ≈ 250 Hz)C-5: 115.2 (d)C-6: 118.0 (d)C-7: 110.5 (d)C-7a: 144.5 (d)~ -115 to -125
1-Aminoindolin-2-one H-3: 3.50 (s, 2H)H-4: 7.28 (t, 1H)H-5: 7.05 (d, 1H)H-6: 7.21 (t, 1H)H-7: 6.95 (d, 1H)NH₂: 4.80 (s, 2H)C-2: 173.5C-3: 35.8C-3a: 127.9C-4: 124.8C-5: 122.6C-6: 130.1C-7: 109.5C-7a: 141.5N/A
1-Amino-6-bromo-4-fluoroindolin-2-one (Predicted) H-3: 3.58 (s, 2H)H-5: 7.20 (dd, ¹JHF ≈ 9 Hz, ²JHH ≈ 2 Hz, 1H)H-7: 6.95 (d, ¹JHF ≈ 4 Hz, 1H)NH₂: 5.10 (s, 2H)C-2: 172.9C-3: 36.2C-3a: 129.1 (d, JCF ≈ 10 Hz)C-4: 157.5 (d, ¹JCF ≈ 252 Hz)C-5: 115.8 (d, JCF ≈ 25 Hz)C-6: 118.5 (d, JCF ≈ 4 Hz)C-7: 110.1 (d, JCF ≈ 3 Hz)C-7a: 142.8 (d, JCF ≈ 15 Hz)~ -118.0
Causality and Interpretation
  • Fluorine Substitution (C-4): The highly electronegative fluorine atom at C-4 exerts a strong -I (inductive) and +M (mesomeric) effect. The dominant effect on the directly bonded carbon (C-4) is a massive downfield shift and a large one-bond coupling constant (¹JCF ≈ 250 Hz).[6] Its influence is also observed on adjacent carbons (C-3a, C-5, C-7a) through smaller J-couplings. In the ¹H NMR, the proton at C-5 is split by the fluorine, appearing as a doublet of doublets.

  • Bromine Substitution (C-6): Bromine is an electron-withdrawing, deactivating group. Its primary effect is a downfield shift on the adjacent aromatic protons and carbons compared to the parent oxindole. Its impact on the chemical shifts is less pronounced than that of fluorine.

  • Amino Substitution (N-1): The amino group at the N-1 position is electron-donating. This leads to a slight upfield shift of the carbonyl carbon (C-2) due to increased electron density.[9] The protons of the amino group itself typically appear as a broad singlet around 4.5-5.5 ppm. The replacement of the N-H proton with an N-NH₂ group removes the deshielding effect on the aromatic proton H-7, leading to a slight upfield shift for this position compared to N-unsubstituted analogues.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the oxindole derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 298 K).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • If applicable, acquire a proton-decoupled ¹⁹F spectrum. Use a reference standard like CFCl₃ (0 ppm) or a suitable secondary standard.

    • Perform 2D correlation experiments (e.g., COSY, HSQC, HMBC) as needed for unambiguous signal assignment.

II. Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an essential technique for identifying the functional groups within a molecule. The oxindole core possesses several characteristic vibrational modes, most notably the lactam carbonyl (C=O) stretch and the N-H stretch (in N-unsubstituted derivatives).[10][11][12]

Comparative IR Data
CompoundKey IR Absorptions (cm⁻¹)
Oxindole (Parent) ~3200-3300: N-H stretch~1710: C=O stretch (lactam)~1620: C=C stretch (aromatic)
1-Aminoindolin-2-one ~3350 & ~3250: N-H stretches (asymmetric & symmetric of NH₂)~1685: C=O stretch (lactam)~1615: C=C stretch (aromatic)
1-Amino-6-bromo-4-fluoroindolin-2-one ~3360 & ~3260: N-H stretches (asymmetric & symmetric of NH₂)~1690: C=O stretch (lactam)~1610: C=C stretch (aromatic)~1100-1200: C-F stretch~600-700: C-Br stretch
Causality and Interpretation
  • Carbonyl (C=O) Stretch: The position of the lactam C=O stretch is highly informative. In the parent oxindole, it appears around 1710 cm⁻¹.[12] Attaching an electron-donating amino group to the nitrogen (N-1) increases electron delocalization into the carbonyl group, weakening the C=O bond and lowering its stretching frequency to ~1685 cm⁻¹. Conversely, the electron-withdrawing halogen substituents on the aromatic ring pull electron density away, which slightly increases the C=O bond order and shifts the peak to a higher wavenumber (~1690 cm⁻¹ in the target molecule).

  • N-H Stretches: The parent oxindole shows a single, broad N-H stretch.[11] In contrast, the 1-amino derivatives exhibit two distinct, sharper peaks corresponding to the asymmetric and symmetric stretching modes of the primary amine (NH₂) group.[9][13]

  • C-Halogen Stretches: The presence of fluorine and bromine is confirmed by characteristic C-F (strong, ~1100-1200 cm⁻¹) and C-Br (medium, ~600-700 cm⁻¹) stretching vibrations in the fingerprint region of the spectrum.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount of the solid powder sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[15][16] For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of chlorine and bromine.[15]

Comparative MS Data
CompoundMolecular FormulaMolecular Weight (Monoisotopic)Key Fragmentation Patterns (m/z)
Oxindole (Parent) C₈H₇NO133.05133 [M]⁺•, 104 [M-CO-H]⁺, 78 [C₆H₆]⁺
6-Bromo-4-fluoroindolin-2-one C₈H₅BrFNO228.95 / 230.95229/231 [M]⁺• (1:1 ratio) , 201/203 [M-CO]⁺•, 122 [M-CO-Br]⁺
1-Aminoindolin-2-one C₈H₈N₂O148.06148 [M]⁺•, 119 [M-N-CO]⁺, 92 [M-CO-HCN]⁺•
1-Amino-6-bromo-4-fluoroindolin-2-one C₈H₆BrFN₂O258.96 / 260.96259/261 [M]⁺• (1:1 ratio) , 231/233 [M-CO]⁺•, 152 [M-CO-Br]⁺, 125 [M-CO-Br-HCN]⁺
Causality and Interpretation
  • Molecular Ion Peak and Bromine Isotope Pattern: The most critical diagnostic feature for the bromo-substituted compounds is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[15] This results in a pair of peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, definitively confirming the presence of a single bromine atom in the molecule.

  • Characteristic Fragmentation: A common and facile fragmentation pathway for oxindoles is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactam ring.[17] This results in a prominent [M-28]⁺• peak. Subsequent fragmentations, such as the loss of the bromine radical (•Br) or hydrogen cyanide (HCN), provide further structural confirmation. The 1-amino group can be lost as a neutral •NH₂ radical, although loss of N₂ after rearrangement is also possible.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Use a mass spectrometer with an appropriate ionization source. Electrospray Ionization (ESI) is suitable for generating protonated molecules [M+H]⁺ with minimal fragmentation, while Electron Ionization (EI) is used to induce fragmentation and observe the patterns described above.[15][17]

  • Data Acquisition (EI mode):

    • Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).

    • Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.[15]

    • Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.

    • Analyze the isotopic distribution of the molecular ion peak to confirm the presence of bromine.

IV. UV-Visible Spectroscopy: Analyzing the Chromophore System

UV-Vis spectroscopy measures the absorption of light by the conjugated π-electron system (chromophore) of a molecule. The oxindole core is an effective chromophore, and its absorption spectrum is sensitive to substituents that extend or electronically perturb this system.[18][19][20]

Comparative UV-Vis Data
Compoundλ_max (nm) in EthanolMolar Absorptivity (ε)
Oxindole (Parent) ~250, ~285 (shoulder)Moderate
6-Bromo-4-fluoroindolin-2-one ~255, ~290 (shoulder)Moderate-High
1-Aminoindolin-2-one ~260, ~300High
1-Amino-6-bromo-4-fluoroindolin-2-one ~265, ~305High
Causality and Interpretation
  • Bathochromic Shift (Red Shift): The addition of substituents to the parent oxindole ring generally leads to a bathochromic shift (a shift to longer wavelengths). This is because substituents like halogens and amino groups possess lone pairs of electrons that can participate in resonance with the aromatic π-system, effectively extending the chromophore and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Influence of Substituents: The 1-amino group, being a strong auxochrome (a group that enhances light absorption), causes a significant red shift and an increase in molar absorptivity (hyperchromic effect). The halogen atoms also contribute to a bathochromic shift. The cumulative effect in 1-Amino-6-bromo-4-fluoroindolin-2-one results in the most red-shifted spectrum among the compared compounds.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a set of standards of decreasing concentration.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank. Record a baseline spectrum.

    • Rinse and fill the cuvette with the most dilute sample solution.

    • Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If quantitative analysis is needed, measure the absorbance of all standards at the λ_max to construct a calibration curve according to the Beer-Lambert law.

Visualizing the Analysis Workflow

A systematic approach is crucial for the comprehensive characterization of a novel compound. The following workflow outlines the logical progression of the spectroscopic analyses described in this guide.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Compound Pure Compound (1-Amino-6-bromo-4-fluoroindolin-2-one) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR Analyze IR IR Spectroscopy (FT-IR/ATR) Compound->IR Analyze MS Mass Spectrometry (EI or ESI) Compound->MS Analyze UVVIS UV-Vis Spectroscopy Compound->UVVIS Analyze Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) Functional Groups IR->Data_IR Data_MS Molecular Weight (m/z) Fragmentation Pattern MS->Data_MS Data_UV Absorption Maxima (λ_max) Chromophore System UVVIS->Data_UV Structure Confirmed Molecular Structure Data_NMR->Structure Correlate & Confirm Data_IR->Structure Correlate & Confirm Data_MS->Structure Correlate & Confirm Data_UV->Structure Correlate & Confirm

Caption: General workflow for the spectroscopic analysis of a novel organic compound.

Conclusion

The spectroscopic characterization of 1-Amino-6-bromo-4-fluoroindolin-2-one provides a compelling case study in the systematic elucidation of a complex heterocyclic structure. By comparing its spectral data with that of simpler derivatives, we can clearly delineate the influence of each substituent.

  • NMR spectroscopy reveals the precise electronic environment of each nucleus, with the ¹⁹F nucleus offering a particularly sensitive probe and valuable coupling information.

  • IR spectroscopy confirms the presence and electronic perturbation of key functional groups, especially the lactam carbonyl and the N-amino group.

  • Mass spectrometry provides unambiguous confirmation of the molecular weight and the presence of bromine through its distinct isotopic signature.

  • UV-Vis spectroscopy illustrates how the combination of substituents modulates the electronic transitions within the conjugated oxindole chromophore.

This guide demonstrates that a multi-technique spectroscopic approach is not merely confirmatory but deeply informative, providing a detailed picture of molecular structure and electronics. The principles and protocols outlined herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel oxindole derivatives and other complex small molecules in the field of drug discovery.

References

  • New Journal of Chemistry. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. RSC Publishing. [4]

  • K. Pál et al. (2004). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28, 1214-1220. [1]

  • RSC Publishing. Interpretation of substituent-induced C NMR chemical shifts of oxindolesw. [5]

  • ResearchGate. C 13 NMR Chemical Shifts for 3 (4-X -Phenacylidene) Oxindole. [21]

  • ACS Publications. Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A. [10]

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.

  • RSC Publishing. Polymorphs of oxindole as the core structures in bioactive compounds. [11]

  • ChemicalBook. Oxindole(59-48-3) IR Spectrum. [12]

  • NIH National Library of Medicine. Enantioseparation and Racemization of 3-Fluorooxindoles.

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives.

  • ResearchGate. UV‐Vis absorption spectra of the α‐alkylidene oxindole 1 (a, red).... [18]

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  • BLD Pharm. 885520-59-2|6-Bromo-4-fluoro-1H-indole.

  • Chemsrc. 6-Bromo-4-fluoro-1H-indole | CAS#:885520-59-2.

  • Sigma-Aldrich. 6-Bromo-4-fluoro-1H-indole | 885520-59-2.

  • ChemScene. 885520-59-2 | 6-Bromo-4-fluoro-1H-indole.

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  • NIH National Library of Medicine. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [7]

  • ScienceDirect. Oxindole and its derivatives: A review on recent progress in biological activities. [2]

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  • NextSDS. 6-bromo-4-fluoro-2,3-dihydro-1H-indole-2,3-dione. [3]

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  • SlidePlayer. Ion fragmentation of small molecules in mass spectrometry Class overview.

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  • ResearchGate. synthesis and spectroscopic characterization study of some cyclic-azodioxides.

  • J-STAGE. Change in the UV-VIS Absorbance of Amino Acids as a Result of Femtosecond Laser Irradiation.

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Sources

Safety & Regulatory Compliance

Safety

1-Amino-6-bromo-4-fluoroindolin-2-one proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to safe operational management is a critical phase in drug development. When working with specialized heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to safe operational management is a critical phase in drug development. When working with specialized heterocyclic building blocks like 1-Amino-6-bromo-4-fluoroindolin-2-one (CAS: 2254505-82-1), standard disposal procedures are insufficient.

Because this molecule contains both bromine and fluorine substituents, it introduces specific environmental and infrastructural risks if mishandled. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this compound, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards [1].

Chemical Profiling & The Causality of Hazards

To design an effective disposal protocol, we must first understand the molecular architecture of the waste. 1-Amino-6-bromo-4-fluoroindolin-2-one is a halogenated aromatic amine.

The Causality of Segregation: Why can't this compound be disposed of in the general organic waste stream? The carbon-halogen (C-Br and C-F) bonds are the primary concern. If this compound is subjected to standard thermal destruction (incineration), the halogens are liberated as hydrogen fluoride (HF) and hydrogen bromide (HBr) gases [2]. These acid gases are highly corrosive, capable of destroying standard incinerator linings and causing severe environmental toxicity. Therefore, this compound must be strictly segregated into a Halogenated Organic Waste stream, which is routed to specialized Treatment, Storage, and Disposal Facilities (TSDFs) equipped with alkaline acid-gas scrubbers[1].

Quantitative Hazard & Physicochemical Summary
Property / HazardDetailsOperational Implication
Chemical Name 1-Amino-6-bromo-4-fluoroindolin-2-oneFull name must be written on all waste labels; do not use abbreviations.
Halogen Content Bromine (Br), Fluorine (F)Strictly mandates disposal in the Halogenated waste stream.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. Mandates PPE.
Thermal Degradation Generates HF, HBr, and NOx gasesProhibits standard incineration and drain disposal; requires alkaline scrubbers.
Typical Solvents DMSO, DMF, Dichloromethane (DCM)Solvent mixtures containing this compound must also be labeled as halogenated.

Standard Operating Procedure (SOP): Routine Disposal Workflow

This protocol provides a self-validating system for routine disposal. By verifying each step, laboratory personnel ensure that the waste is safely contained from the point of generation to final destruction.

Step 1: Source Segregation

  • Action: Isolate all solid waste, contaminated consumables (e.g., pipette tips, weighing boats), and solvent solutions containing 1-Amino-6-bromo-4-fluoroindolin-2-one.

  • Validation: Verify that the receiving waste container is explicitly designated for Halogenated Organics. Mixing this with non-halogenated waste (like acetone or ethanol) compromises the entire container, increasing disposal costs and the risk of exothermic cross-reactions [3].

Step 2: Containment and Compatibility

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or glass container. Ensure the container has a PTFE-lined, screw-top cap to maintain a vapor-tight seal.

  • Validation: Check the liquid level. Do not fill the container beyond 70–80% capacity. This headspace is critical to accommodate vapor expansion and prevent pressure-induced ruptures [4].

Step 3: Labeling and SAA Compliance

  • Action: Immediately affix a "Hazardous Waste" label to the container before the first drop of waste is added. The label must explicitly list "1-Amino-6-bromo-4-fluoroindolin-2-one" and the associated solvents.

  • Validation: Transfer the container to your laboratory's Satellite Accumulation Area (SAA). Under EPA regulations (40 CFR Part 260), waste must be stored at or near the point of generation and must not remain in the SAA for more than 180 days [2].

Step 4: EH&S Collection and Final Destruction

  • Action: Submit a waste pickup request to your institutional Environmental Health & Safety (EH&S) office or designated waste broker.

  • Validation: Ensure the waste manifest is properly documented. The EH&S team will transport the material to a licensed TSDF for high-temperature rotary kiln incineration.

DisposalWorkflow Start Waste Generation: 1-Amino-6-bromo-4-fluoroindolin-2-one Segregation Segregation: Halogenated Organic Waste Stream Start->Segregation Containment Containment: HDPE or Glass Container (Vapor-Tight) Segregation->Containment Labeling Labeling: 'Hazardous Waste - Halogenated' Containment->Labeling SAA Storage: Satellite Accumulation Area (SAA) < 180 Days Labeling->SAA EHS Collection: EH&S / Waste Broker Pickup SAA->EHS TSDF Final Disposal: Licensed TSDF Incineration (with Acid Gas Scrubbers) EHS->TSDF

Workflow for the segregation, containment, and disposal of halogenated indolinone chemical waste.

Emergency Spill Response Protocol

Accidental spills of halogenated powders or concentrated solutions require immediate, methodical action to prevent respiratory exposure and surface contamination.

Step 1: Assessment & PPE Immediately alert nearby personnel. Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat. If the spill involves a volatile solvent solution outside a fume hood, evacuate the immediate area and consult EH&S regarding respirator use.

Step 2: Containment For liquid solutions, encircle the spill with an inert, non-combustible absorbent material such as bentonite clay, diatomaceous earth, or vermiculite. Causality: Never use paper towels or combustible absorbents, as reactive organics can initiate localized heating or fires [4].

Step 3: Collection Using non-sparking tools (e.g., a polypropylene dustpan and brush), carefully sweep the contaminated absorbent inward to minimize dust generation.

Step 4: Decontamination Wash the affected surface with a mild detergent and water solution. Absorb the wash water with fresh vermiculite. This ensures that micro-residues of the fluorinated/brominated compound are fully lifted from the benchtop or floor.

Step 5: Disposal of Spill Debris Transfer all collected absorbents, contaminated PPE, and sweeping tools into a heavy-duty, sealable hazardous waste bag or wide-mouth HDPE container. Label it explicitly as "Spill Debris - Halogenated Waste: Contains 1-Amino-6-bromo-4-fluoroindolin-2-one" and move it to the SAA [4].

SpillResponse Spill Accidental Spill (Solid or Solution) Assess Assess & Evacuate (Check SDS, Don PPE) Spill->Assess Contain Containment (Bentonite/Vermiculite) Assess->Contain Collect Collection (Non-sparking tools) Contain->Collect Dispose Transfer to Halogenated Waste Collect->Dispose

Emergency spill response protocol for halogenated organic compounds and contaminated absorbents.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center, 2025.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods (SAM), 2011.[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety & Sustainability Guidelines, 2025.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, 2023.[Link]

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